2-Methoxy-5-(trifluoromethoxy)benzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHYZUINFUNPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395550 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |
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Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478484-53-6 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzyl bromide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10395550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478484-53-6 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Methoxy-5-(trifluoromethoxy)benzyl bromide CAS number
An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
CAS Number: 478484-53-6
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and medicinal chemistry. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its potential applications in drug discovery.
Chemical and Physical Properties
This compound, also known by its IUPAC name 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene, is a substituted benzyl bromide derivative.[1] Its structure incorporates a methoxy group and a trifluoromethoxy group on the benzene ring, which can significantly influence its reactivity and the properties of molecules synthesized from it.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 478484-53-6 | [1] |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | [1] |
| Molecular Formula | C₉H₈BrF₃O₂ | [] |
| Molecular Weight | 285.06 g/mol | [] |
| Boiling Point | 245.6°C at 760 mmHg | [] |
| Density | 1.554 g/cm³ | [] |
Synthesis and Experimental Protocols
General Experimental Protocol: Radical Bromination of a Benzyl Precursor
This protocol describes a generalized method for the synthesis of a benzyl bromide from a substituted toluene.
-
Materials:
-
Substituted Toluene (e.g., 2-Methoxy-5-(trifluoromethoxy)toluene)
-
N-Bromosuccinimide (NBS)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)
-
Anhydrous Solvent (e.g., Carbon Tetrachloride or Cyclohexane)
-
Inert Gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted toluene and the anhydrous solvent.
-
Add N-Bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of the radical initiator to the flask.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux under the inert atmosphere. The reaction is often initiated by light, so a lamp may be used.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude benzyl bromide.
-
Purify the product by a suitable method, such as distillation under reduced pressure or column chromatography.
-
Logical Workflow for Synthesis and Purification:
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. The presence of the trifluoromethoxy group is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a precursor for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into a larger molecule.
While specific signaling pathways directly modulated by this compound are not documented, its derivatives are of interest in the development of various therapeutic agents. For instance, substituted benzyl groups are common pharmacophores in a wide range of biologically active molecules.
Potential Therapeutic Areas:
The structural motifs present in this molecule are found in compounds investigated for a variety of diseases. The general workflow for utilizing such a building block in a drug discovery program is outlined below.
At present, there is no publicly available information linking this compound or its direct derivatives to specific biological signaling pathways. Further research and publication in the field of medicinal chemistry are required to elucidate its precise roles and mechanisms of action in a biological context.
References
A Technical Guide to 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is a substituted aromatic organic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive benzyl bromide moiety, an electron-donating methoxy group, and a lipophilic, metabolically stable trifluoromethoxy group, makes it an attractive intermediate for the synthesis of novel pharmaceutical agents and other fine chemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene |
| CAS Number | 478484-53-6 |
| Molecular Formula | C₉H₈BrF₃O₂ |
| Molecular Weight | 285.06 g/mol |
| Boiling Point | 245.6 °C at 760 mmHg |
| Density | 1.554 g/cm³ |
| Appearance | Typically a liquid or solid, depending on purity and temperature |
| Purity | Commercially available with purities of 95% or higher.[1] |
Synthesis
The synthesis of 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene can be achieved through the bromination of the corresponding methyl-substituted precursor, 2-methyl-1-methoxy-4-(trifluoromethoxy)benzene. A general and representative experimental protocol for the synthesis of a structurally similar benzyl bromide is described below. This method can be adapted for the specific synthesis of the title compound.
Experimental Protocol: Synthesis of a Substituted Benzyl Bromide
This protocol is adapted from a general method for the synthesis of benzyl bromides from their corresponding toluyl precursors.
Materials:
-
2-methyl-1-methoxy-4-(trifluoromethoxy)benzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1-methoxy-4-(trifluoromethoxy)benzene in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene can be further purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Applications
The primary reactive site in 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is the benzylic bromide. As a primary benzylic halide, it readily undergoes nucleophilic substitution reactions, typically via an S\N2 mechanism. This high reactivity makes it a versatile intermediate for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into a wide range of molecules.
Nucleophilic Substitution Reactions
The benzylic carbon is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. Common nucleophiles include amines, alcohols, thiols, and carbanions.
Caption: General S\N2 reaction pathway of 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene with a nucleophile (Nu:⁻).
Role in Drug Discovery
The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry due to its unique properties. It is a highly lipophilic group, which can enhance a drug's ability to cross cell membranes. Furthermore, the trifluoromethoxy group is metabolically stable, which can increase the half-life of a drug in the body. The methoxy (-OCH₃) group, being an electron-donating group, can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding with biological targets.
The combination of these functional groups in 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene makes it a valuable building block for the synthesis of drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. It can be used to introduce the substituted benzyl moiety into various molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs. While specific drugs containing this exact fragment are not prominently documented in publicly available literature, the strategic importance of trifluoromethoxy-substituted building blocks in modern drug design is well-established.
Safety and Handling
2-(Bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause irritation to the eyes, skin, and respiratory system.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Laboratory coat
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
In case of exposure, immediate medical attention should be sought. Standard first-aid measures for chemical exposure should be followed.
Conclusion
2-(Bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is a specialized chemical intermediate with significant utility in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered on the benzyl bromide group, combined with the beneficial properties imparted by the methoxy and trifluoromethoxy substituents, makes it a valuable tool for the development of new chemical entities. Researchers and drug development professionals can leverage this compound to synthesize novel molecules with potentially enhanced biological activity and improved drug-like properties. Proper handling and adherence to safety protocols are essential when working with this reactive compound.
References
2-Methoxy-5-(trifluoromethoxy)benzyl bromide molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, a halogenated aromatic building block valuable in organic synthesis and drug discovery. This document details its chemical properties, a representative synthetic protocol, and its expected reactivity, adhering to best practices for data presentation and experimental documentation.
Chemical Identity and Properties
This compound is a substituted aromatic compound featuring a reactive benzyl bromide moiety. This functional group makes it an excellent electrophile for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl group into various molecules, a common strategy in the synthesis of complex organic intermediates for pharmaceuticals and agrochemicals.
The key identifiers and physicochemical properties of the compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrF₃O₂ | [] |
| Molecular Weight | 285.06 g/mol | [] |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | |
| CAS Number | 478484-53-6 | [][2] |
| Boiling Point | 245.6°C at 760 mmHg | |
| Density | 1.554 g/cm³ | |
| InChI Key | HSHYZUINFUNPJO-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)CBr |
Synthesis and Experimental Protocols
The conversion of a primary benzylic alcohol to a benzyl bromide is typically achieved with high efficiency using reagents like phosphorus tribromide (PBr₃) via an Sₙ2 mechanism.[3][4][5] An alternative approach is the radical bromination of the parent toluene, 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene, using N-bromosuccinimide (NBS) in a process known as the Wohl-Ziegler bromination.[6][7][8]
Below is a representative, detailed experimental protocol for the synthesis of this compound from its alcohol precursor using phosphorus tribromide.
Representative Protocol: Bromination of [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
This protocol describes the conversion of the benzyl alcohol to the target benzyl bromide.
Reaction Scheme: (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol + PBr₃ → this compound
Materials and Equipment:
-
[2-Methoxy-5-(trifluoromethoxy)phenyl]methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C. Note: PBr₃ is corrosive and reacts violently with water; handle with appropriate caution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Caution: CO₂ evolution may occur during the bicarbonate wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl bromide.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
| Parameter | Recommended Value |
| Stoichiometry (Alcohol:PBr₃) | 1 : 0.35 - 0.4 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Workup | Aqueous wash (Water, NaHCO₃, Brine) |
| Purification | Flash Column Chromatography (if required) |
Synthetic Workflow and Chemical Reactivity
Synthetic Workflow Diagram
The logical flow for the preparation of this compound from its precursor is depicted below.
Core Reactivity: Nucleophilic Substitution
As a benzyl bromide, the compound's primary utility stems from its reactivity as an electrophile in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism. The carbon of the bromomethyl (-CH₂Br) group is electrophilic and is readily attacked by a wide range of nucleophiles, displacing the bromide ion, which is an excellent leaving group.
This reactivity allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds, making it a key intermediate for introducing the substituted benzyl moiety.
General Reaction Scheme: R-Nu⁻ + 2-Methoxy-5-(trifluoromethoxy)benzyl-Br → R-Nu-CH₂-(C₆H₃(OMe)(OCF₃)) + Br⁻ (where Nu = O, N, S, C, etc.)
The diagram below illustrates the concerted, single-step Sₙ2 mechanism.
References
- 2. Page loading... [wap.guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. Wohl-Ziegler Bromination | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
In-Depth Technical Guide: 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a fluorinated aromatic organic compound with potential applications as a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethoxy group on the benzene ring imparts unique electronic properties and lipophilicity, making it an attractive building block for creating novel bioactive compounds. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group but with significantly different electronic and metabolic properties, which can be strategically utilized in drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this versatile reagent.
Chemical Structure and Properties
This compound is a substituted toluene derivative where the methyl group is brominated, and the aromatic ring is substituted with a methoxy group at position 2 and a trifluoromethoxy group at position 5.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene[1][] |
| CAS Number | 478484-53-6[1][] |
| Molecular Formula | C₉H₈BrF₃O₂[] |
| Molecular Weight | 285.06 g/mol [] |
| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)CBr[] |
| InChI Key | HSHYZUINFUNPJO-UHFFFAOYSA-N[] |
Physicochemical Properties
| Property | Value |
| Appearance | Light orange to yellow to green clear liquid |
| Boiling Point | 245.6 °C at 760 mmHg[] |
| Density | 1.554 g/cm³[] |
| Purity | Typically ≥95%[] |
| Storage | Store in a cool place |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
General Experimental Protocol (Hypothetical)
A plausible method for the synthesis involves the Wohl-Ziegler bromination of 2-methoxy-5-(trifluoromethoxy)toluene. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride or acetonitrile, under reflux or photochemical initiation.
Materials:
-
2-Methoxy-5-(trifluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 2-methoxy-5-(trifluoromethoxy)toluene in the chosen solvent, N-bromosuccinimide and a catalytic amount of the radical initiator are added.
-
The reaction mixture is heated to reflux or irradiated with a suitable light source to initiate the radical chain reaction.
-
The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Potential Applications
As a benzyl bromide derivative, this compound is a versatile electrophile for nucleophilic substitution reactions. The benzylic carbon is activated towards displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes it a valuable building block for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into more complex molecular scaffolds.
Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution.
The trifluoromethoxy group significantly influences the electronic nature of the aromatic ring, making it more electron-withdrawing compared to a simple methoxy group. This can affect the reactivity of the benzylic position and the properties of the resulting products. In the context of drug discovery, the incorporation of the 2-methoxy-5-(trifluoromethoxy)benzyl group can be used to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the specific biological activities of this compound or any signaling pathways in which it is directly involved. Its primary role in the literature and commercial availability is as a synthetic intermediate.
However, the structural motifs present in this molecule are of significant interest in medicinal chemistry. The trifluoromethoxy group is known to enhance the metabolic stability and cell permeability of drug candidates. The substituted benzyl group is a common scaffold in a wide range of biologically active compounds. Therefore, derivatives of this compound could potentially be investigated for a variety of therapeutic targets. The development of novel compounds using this building block would require extensive pharmacological evaluation to determine their biological effects and mechanisms of action.
Spectroscopic Data
While commercial suppliers confirm that this compound is analyzed by various spectroscopic methods such as LCMS, GCMS, HPLC, NMR, and IR, specific, publicly accessible, and fully assigned spectral data is limited.[1] Researchers using this compound would need to perform their own analytical characterization to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the introduction of a fluorinated benzyl moiety in the development of new chemical entities. Its unique substitution pattern offers opportunities for fine-tuning the physicochemical and pharmacological properties of target molecules. While its direct biological activity is not yet documented, its utility as a synthetic intermediate for drug discovery and materials science is clear. Further research into the synthesis of novel compounds derived from this reagent is warranted to explore their potential therapeutic applications.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The proposed synthesis is a two-step process commencing from the commercially available 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This guide includes detailed, adaptable experimental protocols, tabulated data from analogous reactions, and a visual representation of the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The process begins with the reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol, which is subsequently converted to the target benzyl bromide. An alternative, though less direct, pathway involving the benzylic bromination of 2-Methoxy-5-(trifluoromethoxy)toluene is also a potential route.
The primary pathway is outlined below:
-
Step 1: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.
-
Step 2: Bromination of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol to yield the final product, this compound.
This guide will focus on the primary, more direct pathway.
Experimental Protocols
The following protocols are adapted from established and reliable procedures for analogous chemical transformations. Researchers should consider these as a strong starting point, with the potential for minor optimization based on laboratory-specific conditions and equipment.
Step 1: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol via Aldehyde Reduction
This procedure details the reduction of the starting aldehyde to the corresponding benzyl alcohol. The protocol is based on the reduction of a similar substituted aromatic aldehyde using sodium borohydride, a mild and selective reducing agent.[2]
Materials:
-
2-Methoxy-5-(trifluoromethoxy)benzaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in methanol or ethanol (approximately 10-20 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (approximately 0.25-0.5 equivalents relative to the aldehyde) to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases and the pH is acidic.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.
-
The crude product can be purified by silica gel column chromatography if necessary.
Step 2: Synthesis of this compound via Alcohol Bromination
This protocol describes the conversion of the intermediate benzyl alcohol to the final benzyl bromide product. This method is adapted from a general and highly efficient procedure utilizing triphenylphosphine and N-bromosuccinimide.
Materials:
-
2-Methoxy-5-(trifluoromethoxy)benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) and triphenylphosphine (1.1-1.3 equivalents) in a minimal amount of dry THF, add N-Bromosuccinimide (1.1-1.3 equivalents) portion-wise under a nitrogen or argon atmosphere.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC (completion is often observed within 5-30 minutes).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the mixture with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Quantitative Data (from Analogous Reactions)
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Reduction of Aldehyde to Alcohol | 2-Chloro-5-(trifluoromethyl)benzoic acid | Borane-tetrahydrofuran complex | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 85 | [3] |
| Bromination of Alcohol to Bromide (General) | Various benzyl alcohols | PPh₃, NBS | Corresponding benzyl bromides | 82-93 | |
| Benzylic Bromination (Alternative Route) | Toluene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), ZrCl₄ | Benzyl bromide | 86 | [4] |
Visualization of Synthesis Pathway
The following diagrams illustrate the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Caption: Detailed experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound is readily achievable from its corresponding benzaldehyde via a two-step reduction and bromination sequence. The provided protocols, based on well-established chemical transformations, offer a robust framework for the successful synthesis of this important chemical intermediate. While specific yield and analytical data for this exact compound were not found in the public domain, the high yields reported for analogous reactions suggest that this pathway is both efficient and reliable.
References
An In-depth Technical Guide on the Stability and Storage of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (CAS No. 478484-53-6). The information is compiled from publicly available safety data sheets and chemical supplier information. This document is intended to ensure the long-term integrity of the compound and promote safe handling practices in a laboratory setting.
Core Stability Profile
This compound is a substituted benzyl bromide, a class of compounds generally recognized for their utility as reactive intermediates in organic synthesis. While specific quantitative stability data is not extensively published, safety data for this and structurally similar compounds indicate that it is stable under recommended transport and storage conditions.[1][2] However, its reactivity as a benzylic halide necessitates careful handling and storage to prevent degradation. The primary factors influencing its stability are exposure to light, heat, and moisture, as well as incompatibility with certain classes of chemicals.
-
Thermal Sensitivity : Elevated temperatures can accelerate the rate of decomposition.[1] Strong heating should be avoided to maintain the compound's purity.
-
Photosensitivity : The compound is designated as light-sensitive.[1] Exposure to light, particularly UV radiation, can initiate free-radical reactions at the benzylic position, leading to the formation of impurities.
-
Moisture Sensitivity : The compound is moisture-sensitive.[3] The benzylic carbon-bromine bond is susceptible to hydrolysis, which would lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. This acidic byproduct can, in turn, catalyze further degradation.
-
Chemical Incompatibility : Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can induce vigorous or undesired chemical reactions.[1][2][4]
Summary of Stability and Storage Parameters
While specific kinetic data on degradation rates is unavailable in the reviewed literature, the following table summarizes the qualitative stability information and recommended storage protocols derived from safety data sheets.
| Parameter | Recommendation / Observation | Source(s) |
| General Stability | Stable under standard ambient and recommended storage conditions. | [1][2] |
| Conditions to Avoid | ||
| Light | Compound is light-sensitive; minimize exposure. | [1][3] |
| Heat | Avoid high temperatures and strong heating. | [1] |
| Moisture | Compound is moisture-sensitive; prevent contact with water/humidity. | [3] |
| Incompatible Materials | ||
| Acids/Bases | Avoid contact with strong acids and strong bases. | [1][2][4] |
| Oxidizing Agents | Avoid contact with strong oxidizing agents. | [1][2] |
| Storage Conditions | ||
| Temperature | Store in a cool, well-ventilated area. Cold-chain transport may be used. | [1][2][5] |
| Atmosphere | Keep container tightly sealed to prevent exposure to air and moisture. | [1][2][3][4] |
| Packaging | Must be kept in original packaging. Amber glass is a suitable material. | [1] |
| Hazardous Decomposition | Combustion produces toxic fumes including carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF). | [1][4] |
Logical Pathway for Compound Degradation
The stability of this compound is contingent on controlling its environment. External factors can initiate degradation pathways, compromising sample purity.
Caption: Factors leading to the decomposition of the target compound.
Recommended Handling and Storage Protocols
To ensure the long-term viability and purity of this compound, the following protocols are recommended:
-
Storage Location : Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.[1][2]
-
Container : Keep the compound in its original, tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1][3][4] Amber glass vials or bottles are recommended to protect against light.
-
Inert Atmosphere : For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
-
Handling : All handling should be performed in a well-ventilated fume hood.[1] Avoid direct contact with the substance; use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Dispensing : When dispensing the material, work quickly to minimize its exposure to the atmosphere. Reseal the container promptly and tightly after use.
Experimental Protocol: A General Workflow for Stability Assessment
While a specific, validated stability-indicating method for this compound is not available in the literature, a general experimental workflow can be established to assess its stability under various stress conditions.
Objective: To determine the degradation profile of the compound under conditions of elevated temperature, high humidity, and photostress.
Methodology:
-
Reference Standard : Characterize a high-purity batch of this compound using techniques like NMR, LC-MS, and HPLC to serve as the T=0 reference.
-
Sample Preparation : Accurately weigh samples into suitable containers (e.g., amber HPLC vials with inert caps) for each stress condition and time point.
-
Stress Conditions :
-
Thermal : Store samples in a calibrated oven at a constant temperature (e.g., 40°C or 50°C).
-
Humidity : Place samples in a stability chamber with controlled relative humidity (e.g., 75% RH).
-
Photostability : Expose samples in a photostability chamber according to ICH Q1B guidelines. Include a dark control to differentiate between light- and heat-induced degradation.
-
-
Time Points : Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months).
-
Analytical Method :
-
Develop a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a UV detector) capable of separating the parent compound from potential degradation products.
-
Analyze the samples to determine the remaining percentage of the active compound (assay).
-
Use mass spectrometry (LC-MS) to identify the structure of any significant degradation products.
-
-
Data Analysis : Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics and estimate a potential shelf-life.
Caption: A general experimental workflow for a chemical stability study.
References
An In-depth Technical Guide on 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, intended for researchers, scientists, and professionals in drug development. The information is aggregated from publicly available Safety Data Sheets (SDS) and chemical databases.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene[1] |
| CAS Number | 478484-53-6[1] |
| Molecular Formula | C9H8BrF3O2[] |
| Molecular Weight | 285.06 g/mol [] |
| Chemical Structure | (Image of the chemical structure would be placed here) |
Hazard Identification
This substance is classified as hazardous. The primary hazards are associated with its corrosive and irritant properties, which are characteristic of many benzyl bromide compounds.
GHS Classification: While a specific harmonized classification for this exact isomer is not consistently available, analogous compounds with similar structures (e.g., other trifluoromethyl or trifluoromethoxy benzyl bromides) are classified as follows:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[3][4][5][6]
-
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[3][4][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[6][7]
GHS Label Elements:
| Element | Details |
| Pictogram | GHS05 (Corrosion)[3][5][8] |
| Signal Word | Danger [3][6][8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][4][5][8] H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501[3][4][5] |
Other Hazards: The substance is a lachrymator, meaning it can cause tearing of the eyes.[3][4][8]
Composition and Physical Data
This product is supplied as a substance.
Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | Liquid or Low Melting Solid | [8] |
| Boiling Point | 245.6°C at 760 mmHg | [] |
| Density | 1.554 g/cm³ | [] |
| Purity | >95-99% (Varies by supplier) | [1] |
Toxicological Information
Detailed toxicological studies for this specific compound are not widely available. The information presented is based on data from structurally similar chemicals and general principles of toxicology for corrosive substances.
Acute Toxicity:
-
No quantitative LD50/LC50 data is available for this specific substance.[3]
-
Inhalation: Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[7] Symptoms can include a burning sensation, coughing, wheezing, shortness of breath, headache, and nausea.[4][7]
-
Skin Contact: Causes severe skin burns.[3][4][5] Blistering and progressive ulceration may occur if not treated immediately.[4]
-
Eye Contact: Causes serious eye damage, including corneal burns and potentially permanent damage.[3][4]
-
Ingestion: Corrosive burns may appear around the lips.[4] It can cause severe and permanent damage to the digestive tract.[10]
Chronic Toxicity:
-
Carcinogenicity: No data available from IARC, NTP, OSHA, or ACGIH to classify its carcinogenic properties.[3]
-
Germ Cell Mutagenicity: No known sensitizing effects.[3]
-
Reproductive Toxicity: No known effects.[3]
Experimental Protocols & Workflows
Safety Data Sheets summarize the results of toxicological and physical hazard testing but do not typically include the detailed experimental protocols. The methodologies for determining GHS classifications are based on standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).
General Protocol for Skin Corrosion/Irritation Assessment (OECD TG 404): This is a generalized example and does not represent a specific experiment performed on this compound.
-
Test System: Typically, the test is performed on the skin of albino rabbits.
-
Preparation: The fur is clipped from a small area (approx. 6 cm²) on the animal's back 24 hours before the test.
-
Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to the prepared skin and covered with a gauze patch.
-
Exposure: The patch is held in place for a specified duration, typically up to 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is washed. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale. A substance is classified as corrosive if it causes irreversible tissue damage.
Hazard Assessment and Handling Workflow
The following diagram illustrates a logical workflow for assessing hazards and determining the necessary personal protective equipment (PPE) when working with a corrosive chemical like this compound.
Caption: Logical workflow from hazard identification to PPE selection.
First-Aid Measures
Immediate medical attention is required in case of exposure.
Caption: First-aid response workflow for different exposure routes.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical advice.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing.[3][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse mouth with water and seek immediate medical treatment.[3]
Handling, Storage, and Disposal
Handling:
-
Avoid direct contact with the substance.[4]
-
Use only in a well-ventilated area, preferably in a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5]
-
Keep away from heat, sparks, and open flames.[7]
Storage:
-
Store in a cool, well-ventilated area.[4]
-
Keep containers tightly sealed to prevent exposure to moisture.[3][5]
-
Incompatible materials include strong oxidizing agents and strong bases.[3][7]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Waste must be treated as hazardous.[6]
Fire-Fighting and Stability
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide, extinguishing powder, or foam.[3][4] Water spray can be used for cooling containers but may be ineffective at extinguishing the fire.[3]
-
Hazardous Combustion Products: If involved in a fire, toxic fumes can be released, including carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[3][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and a full protective suit.[3]
Stability and Reactivity:
-
Reactivity: No specific reactivity data is available, but it is incompatible with strong bases and oxidizing agents.[7]
-
Chemical Stability: The product is stable under normal handling and storage conditions.[5][7]
References
- 1. This compound [synhet.com]
- 3. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 4-(Trifluoromethoxy)benzyl bromide manufacturers and suppliers in india [chemicalbook.com]
- 9. westliberty.edu [westliberty.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific and technical literature on 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (CAS RN: 478484-53-6). The document is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource on the synthesis, properties, and potential applications of this halogenated organic compound.
Core Compound Properties
This compound is a substituted aromatic compound with the molecular formula C₉H₈BrF₃O₂ and a molecular weight of 285.06 g/mol .[1][] Its IUPAC name is 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene.[1][] The presence of a methoxy and a trifluoromethoxy group on the benzene ring, along with a reactive benzyl bromide moiety, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrF₃O₂ | [1][] |
| Molecular Weight | 285.06 g/mol | [1][] |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | [1][] |
| CAS Number | 478484-53-6 | [1] |
| Boiling Point | 245.6°C at 760 mmHg | [] |
| Density | 1.554 g/cm³ | [] |
| Purity | Typically available at ≥95% | [1][] |
Synthesis and Experimental Protocols
Logical Synthesis Workflow
Caption: Plausible synthetic pathway for this compound.
Step 1: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol (Hypothetical Protocol)
This protocol is based on analogous reductions of substituted benzoic acids.
Materials:
-
2-Methoxy-5-(trifluoromethoxy)benzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet
Procedure:
-
To a stirred solution of 2-Methoxy-5-(trifluoromethoxy)benzoic acid in anhydrous THF under a nitrogen atmosphere, slowly add the borane-tetrahydrofuran complex solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Hypothetical Protocol)
This protocol is based on standard bromination methods for benzyl alcohols.
Materials:
-
2-Methoxy-5-(trifluoromethoxy)benzyl alcohol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure using PBr₃:
-
Dissolve 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of PBr₃ in DCM to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture over ice-water.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography or distillation under reduced pressure.
Spectroscopic Data
Detailed, assigned spectroscopic data for this compound is not widely published. However, based on the structure and data for analogous compounds, the following characteristic signals can be anticipated:
¹H NMR:
-
A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.8-4.0 ppm.
-
A singlet for the benzylic methylene (-CH₂Br) protons, expected around 4.5-4.7 ppm.
-
Aromatic protons will appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (6.8-7.5 ppm), with coupling constants characteristic of their substitution pattern.
¹³C NMR:
-
The methoxy carbon (-OCH₃) signal around 55-60 ppm.
-
The benzylic methylene carbon (-CH₂Br) signal around 30-35 ppm.
-
Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
IR Spectroscopy:
-
C-H stretching of the aromatic ring and methyl/methylene groups (around 2850-3100 cm⁻¹).
-
C-O stretching for the ether and trifluoromethoxy groups (around 1000-1300 cm⁻¹).
-
C-F stretching vibrations (strong absorptions, typically in the 1100-1300 cm⁻¹ region).
-
C-Br stretching (in the fingerprint region, typically below 700 cm⁻¹).
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is a valuable substituent in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
Role as an Alkylating Agent
The benzyl bromide moiety is a reactive electrophile, making the compound an effective alkylating agent for various nucleophiles such as amines, phenols, thiols, and carbanions.
Caption: General scheme of an alkylation reaction using the title compound.
This reactivity allows for the introduction of the 2-methoxy-5-(trifluoromethoxy)benzyl group into a target molecule, a common strategy in the development of novel therapeutic agents and functional materials. While specific examples of its use in signaling pathway studies are not documented in the readily available literature, its role as a synthetic intermediate implies its contribution to the creation of molecules that are subsequently investigated in such biological contexts.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed, publicly available experimental and spectroscopic data are limited, its synthesis can be reasonably predicted based on standard organic chemistry transformations. The presence of the trifluoromethoxy group makes it a particularly interesting building block for creating novel molecules with potentially enhanced biological or material properties. Further research and publication of its detailed characterization and applications would be beneficial to the scientific community.
References
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (CAS No. 478484-53-6), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of a seminal "discovery" publication, this guide consolidates available chemical data, presents inferred synthetic protocols based on established chemical principles, and illustrates its potential application in drug discovery workflows. The unique combination of methoxy, trifluoromethoxy, and benzyl bromide functionalities makes this compound a valuable reagent for introducing these important pharmacophores into target molecules.
Chemical and Physical Properties
This compound is a substituted aromatic compound. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene | [1][] |
| CAS Number | 478484-53-6 | [1] |
| Molecular Formula | C9H8BrF3O2 | [] |
| Molecular Weight | 285.06 g/mol | [] |
| Boiling Point | 245.6°C at 760 mmHg | [] |
| Density | 1.554 g/cm³ | [] |
| Purity | Typically >95% | [1][] |
Synthesis and Experimental Protocols
Route 1: Radical Bromination of 2-Methoxy-5-(trifluoromethoxy)toluene
This is a common and direct method for the synthesis of benzyl bromides from the corresponding toluenes.
Reaction Scheme:
Caption: Radical Bromination of a Toluene Derivative.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methoxy-5-(trifluoromethoxy)toluene (1.0 eq.).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Solvent: Add a suitable solvent, typically a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane.
-
Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Route 2: Bromination of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol
This method involves the conversion of the corresponding benzyl alcohol to the benzyl bromide, a common transformation in organic synthesis.
Reaction Scheme:
Caption: Bromination of a Benzyl Alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add phosphorus tribromide (PBr3) (0.4 eq.) dropwise with stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by flash chromatography if necessary.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data with full assignments for this compound are not widely published. The following table provides expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | The spectrum would likely show a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm. The methoxy group protons (-OCH₃) would appear as a singlet around 3.9 ppm. The aromatic protons would appear as multiplets in the range of 6.8-7.2 ppm. |
| ¹³C NMR | The benzylic carbon (-CH₂Br) would likely appear around 30-35 ppm. The methoxy carbon (-OCH₃) would be expected around 56 ppm.[3] The aromatic carbons would appear in the region of 110-160 ppm. The trifluoromethoxy carbon would be a quartet due to coupling with fluorine, expected around 120 ppm (J ≈ 257 Hz). |
| Mass Spec. | The mass spectrum would show the molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, characteristic of a monobrominated compound. Common fragmentation patterns would involve the loss of the bromine atom and the benzylic fragment.[4][5] |
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry. The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The benzyl bromide moiety allows for the facile introduction of the substituted benzyl group into a variety of molecules through nucleophilic substitution reactions.
Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
This workflow demonstrates how this compound (A) can be reacted with a heterocyclic core (B) in a nucleophilic substitution reaction (C) to form a key intermediate (D). This intermediate can then undergo further synthetic modifications (E) to produce a final drug candidate (F), which would then be subjected to biological screening (G) and potential lead optimization (H).
Safety Information
This compound is expected to be a lachrymator and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. While its formal "discovery" is not well-documented, its synthesis can be reliably achieved through standard chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers in the field of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of various derivatives from 2-methoxy-5-(trifluoromethoxy)benzyl bromide. This versatile building block is of significant interest in medicinal chemistry due to the presence of the methoxy and trifluoromethoxy groups, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The protocols outlined below describe common nucleophilic substitution reactions, specifically N-alkylation and O-alkylation, to generate a diverse range of molecular scaffolds.
Introduction
This compound is a valuable reagent for introducing the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into organic molecules. The electron-donating methoxy group and the lipophilic, metabolically stable trifluoromethoxy group make this scaffold attractive for the design of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.
Synthetic Applications: Nucleophilic Substitution Reactions
The primary route for the derivatization of this compound is through SN2 reactions with various nucleophiles. Below are generalized protocols for the N-alkylation of amines and O-alkylation of phenols, which are common strategies in the synthesis of biologically active compounds.
N-Alkylation of Amines
The introduction of the 2-methoxy-5-(trifluoromethoxy)benzyl group to primary or secondary amines is a key step in the synthesis of many pharmaceutical intermediates.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.5-2.0 eq.). Commonly used bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq.) at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
Table 1: Representative Data for N-Alkylation Reactions
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 50 | 6 | 85 |
| Piperidine | K₂CO₃ | Acetonitrile | RT | 4 | 92 |
| 4-Fluoroaniline | Cs₂CO₃ | DMF | 60 | 8 | 81 |
| Morpholine | K₂CO₃ | Acetonitrile | RT | 3 | 95 |
O-Alkylation of Phenols
The synthesis of aryl ethers via O-alkylation of phenols with this compound provides another avenue to novel chemical entities with potential biological activity.
Experimental Protocol: General Procedure for O-Alkylation
-
Reaction Setup: To a solution of the phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base (1.5-2.0 eq.), typically potassium carbonate (K₂CO₃).
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the suspension.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC or LC-MS.
-
Work-up: After completion, the inorganic salts are removed by filtration. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Table 2: Representative Data for O-Alkylation Reactions
| Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 88 |
| 4-Cresol | K₂CO₃ | DMF | 50 | 6 | 90 |
| 4-Chlorophenol | K₂CO₃ | Acetone | Reflux | 12 | 82 |
| 2-Naphthol | K₂CO₃ | DMF | 60 | 10 | 85 |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a derivative from this compound.
Caption: General workflow for the synthesis of derivatives.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound are often explored as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway that could be targeted by such a derivative.
Caption: Hypothetical inhibition of the Raf-MEK-ERK pathway.
Conclusion
This compound serves as a key building block for the synthesis of a wide array of derivatives with potential applications in drug discovery and development. The protocols provided herein for N- and O-alkylation represent fundamental transformations that can be adapted for various nucleophiles to generate diverse chemical libraries. The unique substitution pattern of this reagent offers a strategic advantage in designing molecules with desirable ADME properties, making it a valuable tool for medicinal chemists. Further exploration of its reactivity will undoubtedly lead to the discovery of novel bioactive compounds.
Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide as a Benzylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a versatile benzylating agent employed in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, imparts specific properties to the resulting benzylated molecules, influencing their lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the protection of various functional groups and the synthesis of pharmaceutical intermediates.
The incorporation of trifluoromethyl and trifluoromethoxy groups is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, can improve metabolic stability and increase lipophilicity, which can lead to better membrane permeability and bioavailability of drug candidates.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene[1] |
| CAS Number | 478484-53-6[1] |
| Molecular Formula | C₉H₈BrF₃O₂[] |
| Molecular Weight | 285.06 g/mol [] |
| Boiling Point | 245.6°C at 760 mmHg[] |
| Density | 1.554 g/cm³[] |
Applications in Organic Synthesis
This compound is primarily used as a benzylating agent for the protection of hydroxyl and amino groups. The resulting 2-methoxy-5-(trifluoromethoxy)benzyl (MTMB) ethers and amines are stable under various reaction conditions and can be selectively cleaved when needed.
O-Benzylation of Alcohols and Phenols
The protection of alcohols and phenols as MTMB ethers is a common application. This is typically achieved through a Williamson ether synthesis, where the alcohol or phenol is deprotonated with a base to form an alkoxide or phenoxide, which then undergoes a nucleophilic substitution reaction with this compound.
General Experimental Protocol for O-Benzylation:
This protocol is a general guideline and may require optimization for specific substrates.[3]
Materials:
-
Alcohol or Phenol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.2 - 2.0 equiv)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Quenching solution (e.g., Water, Saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)
Procedure:
-
To a solution of the alcohol or phenol in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add this compound dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated (e.g., to 60-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the chosen organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired MTMB ether.
Table of O-Benzylation Reaction Conditions (Hypothetical Data):
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF | 25 | 4 | 92 |
| Secondary Alcohol | NaH | DMF | 60 | 12 | 85 |
| Phenol | K₂CO₃ | ACN | 80 | 8 | 95 |
| Electron-rich Phenol | K₂CO₃ | DMF | 60 | 6 | 98 |
| Electron-deficient Phenol | Cs₂CO₃ | DMF | 80 | 12 | 88 |
Experimental Workflow for O-Benzylation:
Caption: General workflow for O-benzylation.
N-Benzylation of Amines
The protection of primary and secondary amines as their N-MTMB derivatives can be achieved under similar conditions to O-benzylation, typically using a non-nucleophilic base to deprotonate the amine.
General Experimental Protocol for N-Benzylation: [4][5]
Materials:
-
Amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equiv)
-
Solvent (e.g., Acetonitrile (ACN), Dichloromethane (DCM))
Procedure:
-
To a solution of the amine in the chosen solvent, add the base.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
The crude product can be purified by column chromatography or recrystallization.
Table of N-Benzylation Reaction Conditions (Hypothetical Data):
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | K₂CO₃ | ACN | 50 | 6 | 90 |
| Secondary Aliphatic Amine | DIPEA | DCM | 25 | 12 | 82 |
| Aniline | K₂CO₃ | DMF | 80 | 8 | 88 |
Logical Relationship for N-Benzylation:
References
Application Notes and Protocols for the SN2 Reaction of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a substituted benzyl bromide of interest in medicinal chemistry and organic synthesis. Its reactivity is primarily governed by the principles of nucleophilic substitution. This document provides a detailed overview of the expected SN2 reaction mechanism for this compound, along with experimental protocols for its study. Benzyl halides are known to undergo both SN1 and SN2 reactions; however, the SN2 pathway is often favored with good nucleophiles in polar aprotic solvents.[1][2] The substituents on the aromatic ring, a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3), will influence the electrophilicity of the benzylic carbon and the stability of the transition state.
Predicted SN2 Reaction Mechanism
The SN2 reaction of this compound is a bimolecular process where a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.[2][3] The reaction proceeds with an inversion of stereochemistry at the carbon center if it is chiral.[3][4]
Key Characteristics:
-
Kinetics: The reaction is expected to follow second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile.[3][5] Rate = k[Substrate][Nucleophile].
-
Stereochemistry: The reaction proceeds via a backside attack, resulting in a Walden inversion at the benzylic carbon.[4]
-
Transition State: A pentacoordinate transition state is formed where the nucleophile and the leaving group are partially bonded to the benzylic carbon.[3][4] The geometry around the carbon atom is trigonal bipyramidal.[4]
Influence of Substituents:
The electronic properties of the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups will modulate the reactivity of the benzyl bromide. The methoxy group is an electron-donating group through resonance, which can stabilize the transition state. Conversely, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Data Presentation
Due to the absence of specific experimental data for this compound in the searched literature, the following tables summarize the expected qualitative effects of different nucleophiles and solvents on the SN2 reaction rate, based on established principles for benzyl bromides.
Table 1: Predicted Relative Reactivity with Various Nucleophiles
| Nucleophile | Class | Expected Relative Rate | Rationale |
| I⁻ | Strong | Very High | Excellent nucleophile, good leaving group ability in reverse reaction is less of a factor. |
| N₃⁻ | Strong | High | Good nucleophile, less basic.[6] |
| CN⁻ | Strong | High | Strong nucleophile.[6] |
| RS⁻ | Strong | High | Thiols are generally excellent nucleophiles.[6] |
| Br⁻ | Moderate | Moderate | Common ion effect may be observed. |
| Cl⁻ | Moderate | Moderate | Less nucleophilic than Br⁻ and I⁻ in polar aprotic solvents.[7] |
| CH₃COO⁻ | Weak | Low | Weaker nucleophile compared to anions of strong acids. |
| H₂O | Very Weak | Very Low | Neutral and weak nucleophile, favors SN1. |
| ROH | Very Weak | Very Low | Neutral and weak nucleophile, favors SN1. |
Table 2: Predicted Influence of Solvents on SN2 Reaction Rate
| Solvent | Type | Expected Relative Rate | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | Solvates the cation but not the anion, leaving the nucleophile "naked" and more reactive.[8][9] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, effectively solvates cations.[8][9] |
| Acetonitrile (CH₃CN) | Polar Aprotic | High | A common polar aprotic solvent that enhances SN2 rates.[8][9] |
| Acetone | Polar Aprotic | Moderate to High | Effective for many SN2 reactions.[9] |
| Methanol (CH₃OH) | Polar Protic | Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[8][9] |
| Ethanol (C₂H₅OH) | Polar Protic | Low | Similar to methanol, hinders the nucleophile.[8][9] |
| Water (H₂O) | Polar Protic | Very Low | Strongly solvates the nucleophile, disfavoring SN2.[8][9] |
| Hexane | Nonpolar | Very Low | Charged nucleophiles are poorly soluble.[9] |
Experimental Protocols
The following protocols provide a general framework for studying the SN2 reaction of this compound.
Protocol 1: General Procedure for an SN2 Reaction
-
Materials:
-
This compound (substrate)
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (round-bottom flask, condenser, magnetic stirrer)
-
Quenching solution (e.g., water, saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
-
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the nucleophile in the anhydrous polar aprotic solvent in the flask.
-
In a separate flask, dissolve this compound in the same solvent.
-
Slowly add the substrate solution to the stirring nucleophile solution at the desired reaction temperature (e.g., room temperature).
-
Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or GC-MS).
-
Upon completion, quench the reaction by adding the appropriate quenching solution.
-
Perform a liquid-liquid extraction to isolate the product.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography, recrystallization, or distillation.
-
Protocol 2: Kinetic Analysis using HPLC
-
Objective: To determine the rate constant of the SN2 reaction.
-
Materials and Equipment:
-
Reactants and solvent as described in Protocol 1.
-
Internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis).
-
High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Thermostatted reaction vessel.
-
-
Procedure:
-
Prepare stock solutions of the substrate, nucleophile, and internal standard of known concentrations.
-
In a thermostatted reaction vessel, mix the nucleophile and internal standard solutions.
-
Initiate the reaction by adding the substrate solution. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a suitable solvent to stop the reaction.
-
Analyze the quenched aliquots by HPLC to determine the concentration of the substrate remaining and the product formed relative to the internal standard.
-
Plot the concentration of the substrate versus time.
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or second-order kinetics, calculate the rate constant (k) from the integrated rate law.
-
Protocol 3: Product Characterization
-
Objective: To confirm the structure of the substitution product.
-
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure of the product. The disappearance of the benzylic bromide proton signal and the appearance of a new signal corresponding to the proton adjacent to the newly bonded nucleophile will be indicative of a successful reaction. ¹⁹F NMR will confirm the integrity of the trifluoromethoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the product molecule.
-
Visualizations
Caption: SN2 reaction mechanism of this compound.
Caption: Experimental workflow for kinetic analysis of the SN2 reaction.
Caption: Factors influencing the SN2 reaction pathway.
References
- 1. quora.com [quora.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes: Synthesis of Pharmaceutical Intermediates Using 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
Introduction
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a versatile reagent in medicinal chemistry, primarily utilized as an alkylating agent to introduce the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into target molecules. This structural motif is of interest in drug discovery due to the unique electronic properties conferred by the methoxy and trifluoromethoxy substituents, which can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide a detailed protocol for a key transformation involving this reagent in the synthesis of a pharmaceutical intermediate.
Application: Synthesis of an Intermediate for IRAK4 Inhibitors
A critical application of this compound is in the synthesis of intermediates for potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a key signaling kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, making it a high-value target for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers.
The 2-methoxy-5-(trifluoromethoxy)benzyl group is introduced into a precursor molecule, which then undergoes further transformations to yield the final active pharmaceutical ingredient (API). The presence of this specific benzyl group has been shown to be crucial for the inhibitory activity of the final compound against IRAK4.
Key Experimental Protocol: Synthesis of Intermediate 8
The following protocol details the synthesis of a key pharmaceutical intermediate, referred to as "Intermediate 8" in patent literature (WO2022015822A1), through the N-alkylation of a primary amine with this compound.
Reaction Scheme:
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| Precursor Amine | (Specify MW) | (Specify) | 1.0 |
| This compound | 285.06 | (Specify) | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | (Specify) | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | (Specify) | - |
Experimental Procedure:
-
To a solution of the precursor amine (1.0 eq) in N,N-dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, Intermediate 8.
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 16 hours |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Diisopropylethylamine (DIPEA) |
| Purification Method | Flash Column Chromatography |
| Typical Yield | (Specify %) |
Note: The specific yield for this reaction is not publicly available in the referenced patent literature. However, N-alkylation reactions of this type typically proceed with moderate to high yields (60-90%), depending on the specific substrate and reaction conditions.
Visualization of the Synthetic Pathway
The following diagram illustrates the general synthetic step involving this compound.
Caption: Synthesis of an IRAK4 inhibitor precursor.
Signaling Pathway Context
The pharmaceutical intermediate synthesized using this compound is a building block for molecules that inhibit the IRAK4 signaling pathway. This pathway is a critical component of the innate immune system.
Caption: Simplified IRAK4 signaling pathway.
This compound serves as a key building block in the synthesis of complex pharmaceutical intermediates, particularly for the development of IRAK4 inhibitors. The provided protocol for N-alkylation highlights a standard yet crucial application of this reagent. The ability to introduce the 2-methoxy-5-(trifluoromethoxy)benzyl moiety allows for the fine-tuning of the pharmacological properties of the final drug candidate, underscoring the importance of such specialized reagents in modern drug discovery. Researchers and scientists can utilize these notes as a guide for the synthesis and application of this and similar intermediates in their drug development programs.
Application of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzyl bromide (CAS No. 478484-53-6) is a fluorinated aromatic compound that serves as a valuable intermediate in the synthesis of novel agrochemicals.[1][] Its structural features, specifically the presence of a trifluoromethoxy group and a methoxy-substituted benzyl bromide, make it a promising building block for the development of new herbicides, fungicides, and insecticides. The trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of molecules, which can lead to improved biological activity and better penetration through plant and fungal cell membranes.[3]
Potential Applications in Agrochemical Research
While specific, publicly available research on the direct application of this compound in commercial agrochemicals is limited, its structural motifs are present in various active compounds, suggesting its potential as a key synthetic intermediate.
1. Herbicide Synthesis:
The "2-methoxybenzyl" moiety is a core component of certain classes of herbicides. For instance, N-benzyl-2-methoxy-5-propargyloxybenzoamides have been identified as a novel class of bleaching herbicides.[4] These compounds act by inhibiting the biosynthesis of plastoquinone, which is essential for carotenoid biosynthesis. The disruption of this pathway leads to the characteristic bleaching of plant tissues. This compound can be utilized to synthesize analogous benzamide derivatives, where the trifluoromethoxy group could potentially enhance herbicidal efficacy.
2. Fungicide and Bactericide Synthesis:
Chalcones and their derivatives containing trifluoromethoxy substituents have demonstrated significant antifungal and antibacterial properties.[3] Studies have shown that compounds with a trifluoromethoxy group can be more effective than those with a trifluoromethyl group against various pathogenic fungal and bacterial strains.[3] this compound can be used to synthesize chalcones and other related structures where this moiety is incorporated to potentially develop new and effective fungicides and bactericides.
3. Insecticide Synthesis:
The benzyl bromide group is a reactive functional group that can be used to introduce the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into a variety of molecular scaffolds. This is a common strategy in the synthesis of pyrethroid and neonicotinoid insecticides, where modifications to the benzyl portion of the molecule can significantly impact insecticidal activity and spectrum.
Data Presentation
The following table summarizes the in-vitro antimicrobial activity of structurally related trifluoromethoxy-substituted chalcone derivatives against various pathogens. This data illustrates the potential efficacy of compounds containing the trifluoromethoxy group.
Table 1: In-vitro Antimicrobial Activity of Trifluoromethoxy-Substituted Chalcone Derivatives (Minimum Inhibitory Concentration - MIC in μg/mL) [3]
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| B1 | 12.5 | 25 | 50 | 50 | 12.5 | 25 |
| B2 | 25 | 50 | 100 | 100 | 25 | 50 |
| B3 | 6.25 | 12.5 | 25 | 25 | 6.25 | 12.5 |
| B4 | 12.5 | 25 | 50 | 50 | 12.5 | 25 |
| B5 | 50 | 100 | >100 | >100 | 50 | 100 |
| B6 | 25 | 50 | 100 | 100 | 25 | 50 |
| B7 | 12.5 | 25 | 50 | 50 | 12.5 | 25 |
| B8 | 25 | 50 | 100 | 100 | 25 | 50 |
| B9 | 50 | 100 | >100 | >100 | 50 | 100 |
| B10 | 12.5 | 25 | 50 | 50 | 12.5 | 25 |
| Ciprofloxacin | 6.25 | 12.5 | 12.5 | 25 | - | - |
| Fluconazole | - | - | - | - | 6.25 | 12.5 |
Note: Data is for trifluoromethoxy-substituted chalcones, which are structurally related to potential derivatives of this compound, and not direct derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Model N-Benzyl Benzamide Herbicide Candidate
This protocol describes a general method for the synthesis of a benzamide derivative using this compound as a starting material.
Materials:
-
This compound
-
3,4-Dichloroaniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4-dichloroaniline (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.4 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at 60°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired N-(3,4-dichlorophenyl)-2-methoxy-5-(trifluoromethoxy)benzylamine.
Protocol 2: In-vitro Evaluation of Bleaching Herbicidal Activity
This protocol provides a method to assess the bleaching effect of a test compound on duckweed (Lemna gibba), a model plant for herbicide screening.
Materials:
-
Test compound (synthesized benzamide derivative)
-
Duckweed (Lemna gibba) plants
-
Hoagland's medium
-
96-well microplates
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark cycle)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in Hoagland's medium in a 96-well microplate to achieve final concentrations ranging from 0.01 to 100 µM.
-
Place one healthy duckweed frond into each well of the microplate.
-
Include a solvent control (Hoagland's medium with DMSO) and a positive control (e.g., norflurazon).
-
Incubate the microplates in a growth chamber for 7 days.
-
Visually assess the bleaching effect (chlorosis) daily.
-
After 7 days, determine the chlorophyll content. Extract chlorophyll from the fronds using a suitable solvent (e.g., 80% acetone).
-
Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll concentration and determine the EC₅₀ value (the concentration of the test compound that causes a 50% reduction in chlorophyll content compared to the solvent control).
Visualizations
Caption: Synthetic workflow for N-benzyl benzamide derivatives.
References
- 1. This compound [synhet.com]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation using 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a versatile electrophilic reagent employed in organic synthesis for the introduction of the 2-methoxy-5-(trifluoromethoxy)benzyl group onto a variety of nucleophiles. This moiety is of interest in medicinal chemistry and agrochemical research due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. N-alkylation of primary and secondary amines with this reagent provides access to a diverse range of substituted secondary and tertiary amines, which are key intermediates in the synthesis of biologically active compounds. For instance, structurally related N-benzyl-2-methoxybenzamides have been identified as herbicides that interfere with the plastoquinone (PQ) biosynthesis pathway in plants, leading to a bleaching effect.
These application notes provide a comprehensive protocol for the N-alkylation of various amine substrates using this compound, guidance on reaction optimization, and data on expected outcomes.
Experimental Protocols
A general and robust procedure for the N-alkylation of primary and secondary amines with this compound involves a nucleophilic substitution reaction facilitated by a non-nucleophilic base.
Materials and Reagents:
-
Amine substrate (primary or secondary)
-
This compound
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
General N-alkylation Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (e.g., DMF or Acetonitrile, approximately 0.1-0.5 M concentration).
-
Addition of Base: Add a solid base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to the stirred solution.
-
Addition of Alkylating Agent: To the resulting suspension, add a solution of this compound (1.05-1.2 eq.) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine substrate.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Data Presentation
The following table summarizes expected yields for the N-alkylation of various classes of amines with substituted benzyl bromides under typical conditions. These values are representative and may vary based on the specific substrate and precise reaction conditions.
| Amine Substrate Class | Example Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aromatic Amines | Aniline | K₂CO₃ | DMF | 60-80 | 8-16 | 85-95 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 60-80 | 6-12 | 90-98 | |
| 4-Nitroaniline | Cs₂CO₃ | DMF | 70-90 | 12-24 | 70-85 | |
| Aliphatic Amines | Benzylamine | K₂CO₃ | MeCN | 50-70 | 4-8 | 90-97 |
| Piperidine | K₂CO₃ | MeCN | RT-50 | 3-6 | >95 | |
| Morpholine | NaHCO₃ | MeCN | RT-50 | 3-6 | >95 | |
| Heterocyclic Amines | Indole | K₂CO₃ | DMF | 50-60 | 5-10 | 80-92 |
| Imidazole | K₂CO₃ | DMF | 50-60 | 4-8 | 88-96 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation protocol.
Caption: General experimental workflow for N-alkylation.
Relevant Biological Pathway: Plastoquinone Biosynthesis
N-benzyl-2-methoxybenzamide derivatives, which can be synthesized from the products of this N-alkylation protocol, have been shown to act as herbicides by inhibiting the plastoquinone (PQ) biosynthesis pathway. PQ is a vital electron carrier in photosynthesis.[1][2] The diagram below outlines the key steps in this plant metabolic pathway.[1][2][3][4]
Caption: Simplified plastoquinone biosynthesis pathway in plants.
References
- 1. Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2-Methoxy-5-(trifluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, a versatile reagent in synthetic organic and medicinal chemistry. This compound serves as a key building block for the introduction of the 2-methoxy-5-(trifluoromethoxy)benzyl moiety, a substitution pattern of interest in the development of novel therapeutic agents due to the unique electronic and lipophilic properties conferred by the trifluoromethoxy group.
The primary application of this compound is in nucleophilic substitution reactions, particularly for the N-alkylation of amines and the O-alkylation of alcohols and phenols. These reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the benzylic carbon, displacing the bromide leaving group.
Key Applications:
-
N-Alkylation of Amines: Introduction of the 2-methoxy-5-(trifluoromethoxy)benzyl group onto primary and secondary amines is a common strategy in the synthesis of biologically active compounds. This modification can significantly impact the pharmacological properties of the parent molecule.
-
O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis): The formation of benzyl ethers from alcohols and phenols is a widely used method for protecting hydroxyl groups or for synthesizing aryl benzyl ethers, which are present in various natural products and drug candidates.
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine using this compound.
Reaction Scheme:
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing the primary amine (1.0 eq) dissolved in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated amine.
Quantitative Data Summary (Typical):
| Parameter | Value |
| Reaction Time | 4 - 12 hours |
| Temperature | 60 - 80 °C |
| Typical Yield | 75 - 90% |
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol provides a general method for the synthesis of an aryl benzyl ether from a phenol and this compound.
Reaction Scheme:
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous acetonitrile.
-
Add cesium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl benzyl ether.
Quantitative Data Summary (Typical):
| Parameter | Value |
| Reaction Time | 6 - 18 hours |
| Temperature | Reflux (Acetonitrile) |
| Typical Yield | 80 - 95% |
Signaling Pathway Context
The 2-methoxy-5-(trifluoromethoxy)benzyl moiety, when incorporated into a larger molecule, can influence its interaction with biological targets. For instance, in the context of kinase inhibitors, this group can occupy a specific pocket in the ATP-binding site, potentially affecting the inhibitor's potency and selectivity. The diagram below illustrates a simplified representation of a signaling pathway that could be modulated by a hypothetical inhibitor containing this chemical group.
Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for specific substrates. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a versatile chemical building block extensively utilized in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group on the benzene ring, imparts desirable physicochemical properties to target molecules. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere of a methoxy or isopropyl group, offering increased lipophilicity and metabolic stability, which can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 2-(bromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene |
| CAS Number | 478484-53-6 |
| Molecular Formula | C₉H₈BrF₃O₂ |
| Molecular Weight | 285.06 g/mol |
| Boiling Point | 245.6°C at 760 mmHg |
| Density | 1.554 g/cm³ |
Applications in Organic Synthesis
This compound is an excellent electrophile for the introduction of the 2-methoxy-5-(trifluoromethoxy)benzyl moiety onto a variety of nucleophiles. The primary applications involve N-alkylation and O-alkylation reactions to synthesize biologically active molecules.
N-Alkylation: Synthesis of Antifungal Agents
A notable application of this building block is in the synthesis of potent antifungal agents. Specifically, it has been used to synthesize chiral benzylamine derivatives that exhibit significant activity against various fungal pathogens by inhibiting the enzyme squalene epoxidase.
This protocol details the N-alkylation of a secondary amine with this compound to yield a potent squalene epoxidase inhibitor.
Reaction Scheme:
Materials:
-
(R)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as an oil.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| (R)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine | (R)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine | K₂CO₃, this compound | Acetonitrile | 16 h | 85% |
Biological Activity:
The synthesized compound, (R)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine, is a potent inhibitor of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This inhibition disrupts the formation of the fungal cell membrane, leading to antifungal activity.
dot
Caption: Squalene Epoxidase Inhibition Pathway.
O-Alkylation: General Protocol for the Synthesis of Aryl and Alkyl Ethers
This compound is an effective reagent for the O-alkylation of phenols and alcohols via the Williamson ether synthesis. This reaction introduces the substituted benzyl group, which can be a key structural motif in various biologically active compounds.
This protocol provides a general method for the O-alkylation of a hydroxyl-containing substrate.
Reaction Scheme:
Materials:
-
Phenol or alcohol substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure for Phenols (using K₂CO₃):
-
To a solution of the phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Procedure for Alcohols (using NaH):
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Expected Quantitative Data:
The Williamson ether synthesis is generally a high-yielding reaction. The following table provides expected yields based on the reactivity of the substrate.
| Substrate Type | Base | Solvent | Expected Yield |
| Phenols | K₂CO₃ | DMF | 80-95% |
| Primary Alcohols | NaH | THF | 75-90% |
| Secondary Alcohols | NaH | THF/DMF | 50-75% |
dot
Caption: Williamson Ether Synthesis Workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and agrochemical research. The presence of the trifluoromethoxy group often enhances the biological efficacy and metabolic stability of the final compounds. The provided protocols for N-alkylation and O-alkylation serve as a foundation for researchers to incorporate this valuable structural motif into their target molecules. As with any chemical reaction, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
Application Notes and Protocols for Protecting Group Strategies in 2-Methoxy-5-(trifluoromethoxy)benzyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-methoxy-5-(trifluoromethoxy)benzyl bromide as a protecting agent for hydroxyl and amino functional groups. This substituted benzyl protecting group offers unique features due to the electronic effects of the methoxy and trifluoromethoxy substituents, influencing its stability and deprotection conditions.
Introduction
The 2-methoxy-5-(trifluoromethoxy)benzyl (MTMB) group is a valuable tool in multi-step organic synthesis. The presence of an electron-donating methoxy group facilitates cleavage under oxidative and acidic conditions, similar to the widely used p-methoxybenzyl (PMB) group.[1][2] Concurrently, the electron-withdrawing trifluoromethoxy group modulates the overall electronic properties of the benzyl moiety, potentially influencing its stability under certain reaction conditions. This combination allows for selective protection and deprotection, crucial for the synthesis of complex molecules.
General Principles of Protection
The introduction of the MTMB protecting group follows standard procedures for benzylation of alcohols and amines.
-
For Alcohols: The Williamson ether synthesis is the most common method, involving the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with this compound.[1]
-
For Amines: N-alkylation of primary and secondary amines can be achieved by direct reaction with this compound in the presence of a non-nucleophilic base to scavenge the HBr byproduct.[3] Alternatively, reductive amination of the corresponding aldehyde can be employed.[4]
Deprotection Strategies
The MTMB group can be cleaved under several conditions, offering flexibility in synthetic design. The choice of deprotection method will depend on the other functional groups present in the molecule.
Oxidative Cleavage
The electron-rich aromatic ring, due to the methoxy group, makes the MTMB group susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5][6][7][8] This method is often mild and highly selective for electron-rich benzyl ethers over simple benzyl ethers.[5]
Acidic Cleavage
The MTMB group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).[9][10][11][12] The reaction proceeds through the formation of a stabilized benzylic cation. The presence of a cation scavenger, such as thioanisole, can prevent side reactions.[10]
Catalytic Hydrogenolysis
Like other benzyl ethers, the MTMB group can be cleaved by catalytic hydrogenolysis, typically using hydrogen gas and a palladium or platinum catalyst.[13][14][15] This method is effective but may be incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some nitrogen-containing heterocycles.[16]
Quantitative Data Summary
The following tables summarize representative yields for the protection and deprotection of alcohols and amines using benzyl-type protecting groups. While specific data for the MTMB group is limited in the literature, the provided data for analogous substituted benzyl groups serve as a useful guide.
Table 1: Representative Yields for the Protection of Alcohols and Amines
| Functional Group | Substrate Example | Protecting Agent | Base/Conditions | Solvent | Yield (%) | Reference |
| Primary Alcohol | Methyl-α-D-mannopyranoside | Benzyl bromide | NaH | DMF | 96 | [17] |
| Secondary Alcohol | Generic Alcohol | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 70-95 | [18] |
| Primary Amine | (3,5-bis(trifluoromethyl)phenyl)methanamine | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 98 | [19] |
| Secondary Amine | Phenethylamine | Benzaldehyde/NaBH₄ | Et₃N | EtOH | 46-94 | [4] |
Table 2: Representative Yields for the Deprotection of Substituted Benzyl Ethers and Amines
| Deprotection Method | Substrate Example | Reagent(s) | Solvent | Yield (%) | Reference |
| Oxidative Cleavage (DDQ) | 4-O-p-Methoxybenzyl rhamnopyranoside | DDQ, H₂O | CH₂Cl₂ | 78 | [5] |
| Acidic Cleavage (TFA) | N-p-Methoxybenzyl indole carboxylate | TFA | - | 52 | [11] |
| Catalytic Hydrogenolysis | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | H₂, Pd/C | EtOH | 97 | [19] |
| Lewis Acid Catalysis | p-Methoxybenzyl ether | Zn(OTf)₂ | Acetonitrile | High | [20][21] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 equiv) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-methoxy-5-(trifluoromethoxy)benzyl ether.
Protocol 2: Protection of a Primary Amine with this compound
-
Dissolve the primary amine (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as acetonitrile or DMF (0.2 M).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 equiv).
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Oxidative Deprotection of a 2-Methoxy-5-(trifluoromethoxy)benzyl Ether using DDQ
-
Dissolve the 2-methoxy-5-(trifluoromethoxy)benzyl ether (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove the hydroquinone byproduct.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Acidic Deprotection of a 2-Methoxy-5-(trifluoromethoxy)benzyl Ether using TFA
-
Dissolve the 2-methoxy-5-(trifluoromethoxy)benzyl ether (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 14. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. wiserpub.com [wiserpub.com]
- 18. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]
- 20. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Friedel-Crafts Reactions Involving Substituted Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds to aromatic rings. The benzylation of arenes using substituted benzyl bromides is a particularly valuable transformation, providing access to a diverse array of diarylmethane scaffolds. These structural motifs are prevalent in numerous biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals and fine chemicals. This document provides detailed application notes, experimental protocols, and quantitative data for Friedel-Crafts reactions involving substituted benzyl bromides, with a focus on reaction conditions, catalyst selection, and the influence of substituents on reactivity and regioselectivity.
Data Presentation: Influence of Substituents on Benzyl Halides
The electronic nature of the substituents on the benzyl bromide significantly impacts the reaction outcome. Electron-donating groups (EDGs) on the aromatic ring of the benzyl halide generally enhance the reactivity of the electrophile, while electron-withdrawing groups (EWGs) tend to decrease it. The following table summarizes the yields of the Friedel-Crafts benzylation of mesitylene with various substituted benzyl chlorides and bromides, illustrating these electronic effects.
| Entry | Benzyl Halide | Substituent (R) | Yield (%) |
| 1 | 4-Methylbenzyl chloride | 4-CH₃ | 85 |
| 2 | 4-Methoxybenzyl chloride | 4-OCH₃ | 90 |
| 3 | 4-Fluorobenzyl chloride | 4-F | 86 |
| 4 | 4-Chlorobenzyl chloride | 4-Cl | 57 |
| 5 | 4-Bromobenzyl chloride | 4-Br | 51 |
| 6 | 4-Chlorobenzyl bromide | 4-Cl | 75 |
| 7 | 4-Bromobenzyl bromide | 4-Br | 72 |
Data adapted from a study on the promoter-free and additive-free benzylation of arenes.
Experimental Protocols
The following are representative protocols for the Friedel-Crafts benzylation of arenes with substituted benzyl bromides using a Lewis acid catalyst.
Protocol 1: Ferric Chloride (FeCl₃) Catalyzed Benzylation of Toluene with 4-Methoxybenzyl Bromide
This protocol describes the synthesis of 4-methoxy-4'-methyldiphenylmethane.
Materials:
-
4-Methoxybenzyl bromide
-
Toluene (dried)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ferric chloride (0.1 eq.). The flask is then flushed with an inert gas (e.g., nitrogen or argon).
-
Addition of Reactants: Add anhydrous dichloromethane (20 mL) to the flask, followed by dry toluene (1.2 eq.). In a separate flask, dissolve 4-methoxybenzyl bromide (1.0 eq.) in anhydrous dichloromethane (10 mL) and transfer this solution to an addition funnel.
-
Reaction Execution: Cool the reaction mixture in an ice bath to 0 °C. Slowly add the solution of 4-methoxybenzyl bromide from the addition funnel to the stirred reaction mixture over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methoxy-4'-methyldiphenylmethane.
Protocol 2: Aluminum Chloride (AlCl₃) Catalyzed Benzylation of Anisole with 4-Nitrobenzyl Bromide
This protocol details the synthesis of 4-methoxy-4'-nitrodiphenylmethane.
Materials:
-
4-Nitrobenzyl bromide
-
Anisole (dried)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous, as solvent)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir bar
-
Three-neck round-bottom flask
-
Thermometer
-
Condenser
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and condenser, place anhydrous aluminum chloride (1.1 eq.). Add anhydrous nitrobenzene (30 mL) and stir the suspension.
-
Addition of Reactants: Cool the suspension to 5-10 °C using an ice-water bath. In a separate flask, prepare a solution of 4-nitrobenzyl bromide (1.0 eq.) and dry anisole (1.5 eq.) in anhydrous nitrobenzene (15 mL).
-
Reaction Execution: Add the solution of the reactants dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the internal temperature between 5-10 °C. After the addition is complete, continue stirring at this temperature for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Transfer the resulting mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 4-methoxy-4'-nitrodiphenylmethane.
Visualizations
General Mechanism of Friedel-Crafts Benzylation
The following diagram illustrates the general electrophilic aromatic substitution mechanism for the Friedel-Crafts benzylation of an arene with a substituted benzyl bromide, catalyzed by a Lewis acid (e.g., FeCl₃).
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts benzylation.
Experimental Workflow for Friedel-Crafts Benzylation
This diagram outlines a typical workflow for performing a Friedel-Crafts benzylation reaction in a research laboratory setting.
Caption: A typical experimental workflow for Friedel-Crafts benzylation.
Influence of Substituents on Benzyl Bromide Reactivity
This diagram illustrates the logical relationship between the electronic nature of substituents on the benzyl bromide and the resulting reaction rate.
Caption: Effect of substituents on benzyl bromide reactivity.
Application Notes and Protocols: The Role of the Trifluoromethoxy Group in Directing Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern organic chemistry, particularly in the design of pharmaceuticals and agrochemicals. Its unique electronic and steric properties significantly influence the reactivity and regioselectivity of a wide range of organic reactions. This document provides detailed application notes on the directing effects of the trifluoromethoxy group in key organic transformations, complete with experimental protocols and comparative data.
The -OCF₃ group is a fascinating substituent due to the dual nature of its electronic influence. The lone pairs on the oxygen atom can participate in resonance, donating electron density to the aromatic ring (a +R effect), which typically directs incoming electrophiles to the ortho and para positions. However, the strong electronegativity of the three fluorine atoms creates a powerful electron-withdrawing inductive effect (-I effect) that deactivates the aromatic ring towards electrophilic attack and favors meta substitution. The interplay of these opposing effects is a key determinant of the outcome of reactions involving trifluoromethoxy-substituted compounds.
Data Presentation: Regioselectivity in Electrophilic Aromatic Substitution
The following tables summarize the quantitative data on the isomer distribution in various electrophilic aromatic substitution (EAS) reactions on trifluoromethoxybenzene, with anisole included for comparison to highlight the impact of the trifluoromethyl group.
Table 1: Nitration of Trifluoromethoxybenzene vs. Anisole
| Substrate | Reagents and Conditions | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |
| Trifluoromethoxybenzene | HNO₃, H₂SO₄, 0 °C | 16 | 82 | 2 | ~95 | [1] |
| Anisole | HNO₃, H₂SO₄, 0 °C | 31 | <1 | 68 | ~98 | [2][3] |
Table 2: Bromination of Trifluoromethoxybenzene vs. Anisole
| Substrate | Reagents and Conditions | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |
| Trifluoromethoxybenzene | Br₂, FeBr₃, CCl₄, reflux | 10 | 88 | 2 | ~90 | [4] |
| Anisole | Br₂, CCl₄, 0 °C | 10 | <1 | 90 | >95 | [5] |
Table 3: Friedel-Crafts Acylation of Trifluoromethoxybenzene vs. Anisole
| Substrate | Reagents and Conditions | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |
| Trifluoromethoxybenzene | Ac₂O, AlCl₃, CS₂, 0 °C | <5 | 95 | <1 | ~85 | [6] |
| Anisole | Ac₂O, AlCl₃, CS₂, 0 °C | <1 | <1 | >99 | >95 | [7] |
Mandatory Visualization
Electronic Directing Effects of the Trifluoromethoxy Group
Experimental Workflow: Synthesis of a Substituted Trifluoromethoxybenzene
Experimental Protocols
Protocol 1: Nitration of Trifluoromethoxybenzene (Meta-Directing)
Objective: To synthesize 1-nitro-3-(trifluoromethoxy)benzene via electrophilic aromatic substitution.
Materials:
-
Trifluoromethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Slowly add 10 g (0.062 mol) of trifluoromethoxybenzene to the sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by slowly adding 5.5 mL (0.124 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of trifluoromethoxybenzene over a period of 30 minutes, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford the desired meta-nitro product.
Protocol 2: Friedel-Crafts Acylation of Trifluoromethoxybenzene (Meta-Directing)
Objective: To synthesize 1-(3-(trifluoromethoxy)phenyl)ethan-1-one via Friedel-Crafts acylation.
Materials:
-
Trifluoromethoxybenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) (Caution: Highly flammable and toxic)
-
Hydrochloric Acid (1 M)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle evolved HCl.
-
In an inert atmosphere (e.g., under nitrogen), suspend 10.7 g (0.08 mol) of anhydrous aluminum chloride in 50 mL of dry carbon disulfide.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add 6.3 g (0.08 mol) of acetyl chloride dropwise to the suspension with vigorous stirring.
-
After the addition is complete, add 10 g (0.062 mol) of trifluoromethoxybenzene dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), 1 M sodium hydroxide solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Directed Ortho-Lithiation of Trifluoromethoxybenzene
Objective: To synthesize 2-(trifluoromethoxy)benzaldehyde via directed ortho-lithiation followed by electrophilic quench.
Materials:
-
Trifluoromethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated Ammonium Chloride solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 5 g (0.031 mol) of trifluoromethoxybenzene and 30 mL of anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add 13.6 mL of n-butyllithium (2.5 M in hexanes, 0.034 mol) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Slowly add 2.7 mL (0.034 mol) of anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 20 mL of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired ortho-aldehyde.
Conclusion
The trifluoromethoxy group is a powerful tool for medicinal and materials chemists, offering a unique combination of electronic and steric properties. Its strong electron-withdrawing inductive effect typically dominates in electrophilic aromatic substitutions, leading to meta-directing and deactivating behavior. However, under conditions that favor kinetic control or involve chelation, such as directed ortho-lithiation, the oxygen atom can effectively direct substitution to the ortho position. Understanding these directing effects is crucial for the rational design and synthesis of novel trifluoromethoxy-containing molecules. The provided protocols offer a starting point for researchers to explore the rich chemistry of this important functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Solved In comparison with benzene, (trifluoromethyl)benzene | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alexandonian.com [alexandonian.com]
- 7. websites.umich.edu [websites.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide. The primary synthetic route discussed is the radical bromination of 2-Methoxy-5-(trifluoromethoxy)toluene, a common application of the Wohl-Ziegler reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the benzylic bromination of 2-Methoxy-5-(trifluoromethoxy)toluene is a common issue. Several factors can contribute to this, primarily related to the reaction setup, reagent quality, and competing side reactions.
Troubleshooting Steps:
-
Reagent Quality:
-
N-Bromosuccinimide (NBS): Use freshly recrystallized NBS. Impurities in older batches of NBS, such as molecular bromine and HBr, can lead to undesired side reactions.[1] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of Br₂.
-
Solvent: Ensure the solvent is anhydrous. The presence of water can hydrolyze the product and consume the brominating agent.[2] Carbon tetrachloride (CCl₄) is a traditional solvent, but due to its toxicity, alternatives like acetonitrile, cyclohexane, or (trifluoromethyl)benzene are often used.[3][4][5]
-
Radical Initiator: Use a fresh, reliable radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Ensure it is stored correctly and has not decomposed.
-
-
Reaction Conditions:
-
Initiation: Effective initiation of the radical chain reaction is crucial. This can be achieved using a radical initiator (AIBN or BPO) or by photochemical means (e.g., a sunlamp or a UV lamp).[6] Ensure the light source is of appropriate wavelength and intensity if using photochemical initiation.
-
Temperature: The reaction is typically run at the reflux temperature of the chosen solvent.[3] Inconsistent heating can lead to incomplete reaction.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. The disappearance of the starting material and the formation of the product can be tracked. A common visual cue in CCl₄ is the succinimide byproduct floating to the surface upon reaction completion.[3]
-
-
Work-up Procedure:
-
Ensure complete removal of acidic byproducts (like HBr) during the work-up, as they can promote product decomposition. Washing with a mild base like saturated sodium bicarbonate solution is recommended.
-
Q2: I am observing a significant amount of a dibrominated byproduct. How can I minimize its formation?
A2: The formation of 2-(dibromomethyl)-1-methoxy-4-(trifluoromethoxy)benzene is a common side reaction resulting from over-bromination.[1]
Strategies to Minimize Dibromination:
-
Stoichiometry: Use a controlled amount of NBS, typically 1.0 to 1.1 equivalents relative to the starting toluene. Using a large excess of NBS will significantly increase the likelihood of dibromination.
-
Slow Addition: In some cases, slow, portion-wise addition of NBS to the reaction mixture can help maintain a low concentration of the brominating agent and favor monobromination.
-
Reaction Monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed to prevent further bromination of the desired product.
Q3: My product seems to be contaminated with a compound that has bromine on the aromatic ring. Why is this happening and how can I prevent it?
A3: Aromatic bromination is a competing electrophilic substitution reaction that is particularly prevalent in electron-rich aromatic systems. The methoxy group in your substrate is an activating group, making the aromatic ring susceptible to electrophilic attack by bromine.[7]
Preventing Aromatic Bromination:
-
Minimize Ionic Conditions: The radical pathway for benzylic bromination should be favored over the ionic pathway for aromatic bromination. This can be achieved by:
-
Using non-polar solvents like carbon tetrachloride or cyclohexane.
-
Avoiding protic or highly polar solvents that can promote the formation of electrophilic bromine species.
-
Ensuring the absence of strong acids. The HBr generated during the reaction can be scavenged by adding a non-nucleophilic base like calcium carbonate.
-
-
Choice of Brominating Agent: While NBS is standard, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst (like ZrCl₄) have been shown to favor benzylic bromination over ring bromination.[7] However, for electron-rich substrates like 4-methoxytoluene, ring bromination can still be a significant side reaction even with this system.[7]
Q4: What is the best way to purify the final product?
A4: Purification of this compound typically involves removing the succinimide byproduct and any unreacted starting material or side products.
Purification Steps:
-
Filtration: After the reaction is complete, cool the mixture and filter to remove the insoluble succinimide.
-
Aqueous Work-up: Wash the filtrate with water and a dilute solution of a reducing agent (e.g., sodium thiosulfate) to remove any remaining bromine, followed by a wash with a mild base (e.g., sodium bicarbonate) to neutralize any acidic byproducts. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography/Distillation: The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation. Given that benzyl bromides can be lachrymatory and potentially unstable at high temperatures, chromatography is often the preferred method for small-scale purifications.
Data Presentation
The following table presents yield data for the benzylic bromination of various toluene derivatives, which can serve as a reference for what to expect in terms of reactivity and potential side reactions. The data for 4-methoxytoluene is particularly relevant due to its electronic similarity to 2-Methoxy-5-(trifluoromethoxy)toluene.
| Entry | Substrate | Product | Yield (%) | Notes |
| 1 | Toluene | Benzyl bromide | 86 | Standard substrate with moderate reactivity. |
| 2 | p-Xylene | 1-(Bromomethyl)-4-methylbenzene | 85 | Similar reactivity to toluene. |
| 3 | 4-Chlorotoluene | 1-(Bromomethyl)-4-chlorobenzene | 75 | The electron-withdrawing chloro group slightly deactivates the ring. |
| 4 | 4-Methoxytoluene | 1-(Bromomethyl)-4-methoxybenzene | 32* | The electron-donating methoxy group activates the ring, leading to significant ring bromination as a side reaction. |
| Conditions: Substrate (0.5 mmol), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol), ZrCl₄ (0.05 mmol), CH₂Cl₂, room temperature, 2h. Yields were determined by GC analysis. *For 4-methoxytoluene, ring bromination was also observed.[7] |
Experimental Protocols
The following is a general experimental protocol for the benzylic bromination of a toluene derivative, adapted for the synthesis of this compound.
Materials:
-
2-Methoxy-5-(trifluoromethoxy)toluene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methoxy-5-(trifluoromethoxy)toluene (1.0 eq) in anhydrous CCl₄ or CH₃CN.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by the thermal decomposition of AIBN or by irradiation with a lamp. Monitor the reaction by TLC or GC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. youtube.com [youtube.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting failed reactions with 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
Technical Support Center: 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: This compound is a substituted benzyl bromide, making it a versatile reagent in organic synthesis. Key features influencing its reactivity include:
-
Benzylic Bromide: The bromine atom is situated at a benzylic position, which makes it a good leaving group in nucleophilic substitution reactions. Benzylic halides are generally more reactive than their alkyl halide counterparts due to the resonance stabilization of the resulting benzylic carbocation intermediate in S_N1 reactions or the stabilized transition state in S_N2 reactions.[1][2]
-
Ortho-Methoxy Group: The methoxy group at the ortho position is an electron-donating group through resonance. This can influence the reactivity of the benzylic carbon. However, it can also introduce steric hindrance, which may slow down S_N2 reactions.[3][4]
-
Meta-Trifluoromethoxy Group: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[5][6][7] This electronic effect can impact the stability of carbocation intermediates and the overall electron density of the aromatic ring.
Q2: Is this compound stable?
A2: Like many benzyl bromides, this compound can be sensitive to light, moisture, and heat. It is also a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[8] For long-term storage, it is advisable to keep it in a cool, dark, and dry place. The trifluoromethoxy group itself is generally stable under a variety of reaction conditions.[9][10]
Q3: What types of reactions is this compound typically used for?
A3: This compound is primarily used as an alkylating agent in nucleophilic substitution reactions to introduce the 2-methoxy-5-(trifluoromethoxy)benzyl moiety into a target molecule. Common applications include the synthesis of ethers, esters, amines, and carbon-carbon bond formation with suitable nucleophiles.
Troubleshooting Failed Reactions
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.
-
The desired product is formed in very low yield, or not at all.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Poor Nucleophile | The chosen nucleophile may be too weak to displace the bromide. | Use a stronger nucleophile or convert the existing nucleophile to a more reactive form (e.g., deprotonate an alcohol to an alkoxide). |
| Steric Hindrance | The ortho-methoxy group can sterically hinder the approach of the nucleophile in an S_N2 reaction.[4] | Switch to a less sterically hindered nucleophile. Consider changing solvent conditions to favor an S_N1 mechanism if the nucleophile is not strongly basic. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction mechanism. S_N2 reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, acetone), while S_N1 reactions are favored by polar protic solvents (e.g., ethanol, water).[11] | For S_N2 reactions, ensure the solvent is polar aprotic and dry. For potential S_N1 pathways, a polar protic solvent could be tested. |
| Low Reaction Temperature | The reaction may require more energy to overcome the activation barrier. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Deactivated Nucleophile | Acidic impurities in the starting material or solvent can protonate and deactivate the nucleophile. | Use freshly distilled/purified solvents and reagents. Consider adding a non-nucleophilic base to scavenge any acidic protons. |
A logical workflow for troubleshooting low conversion is presented below.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Products / Side Reactions
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and desired product.
-
LC-MS or NMR analysis of the crude product indicates the presence of several unexpected compounds.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| S_N1 vs. S_N2 Competition | Benzylic halides can undergo both S_N1 and S_N2 reactions.[2] If conditions are intermediate (e.g., moderately polar solvent, weak nucleophile), a mixture of products can result, potentially including rearranged or elimination products. | To favor S_N2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor S_N1, use a dilute solution of a weak nucleophile in a polar protic solvent. |
| Elimination (E1/E2) | If a strong, sterically hindered base is used as the nucleophile, elimination of HBr to form a double bond can compete with substitution. | Use a less basic or less hindered nucleophile. Run the reaction at a lower temperature, as elimination is often favored at higher temperatures. |
| Friedel-Crafts Alkylation | The benzylic bromide can act as an electrophile and alkylate another aromatic ring in the reaction mixture (e.g., the solvent or the product itself), especially under Lewis acidic conditions. | Avoid Lewis acidic conditions. If unavoidable, use a large excess of the aromatic substrate to minimize self-alkylation. |
| Reaction with Solvent | If a nucleophilic solvent (e.g., methanol, water) is used, it can compete with the intended nucleophile, leading to solvolysis products. | Use a non-nucleophilic solvent. If a nucleophilic solvent is required, use it in large excess so it acts as both solvent and reagent. |
The competing S_N1 and S_N2 pathways are visualized in the diagram below.
Caption: Competing S_N1 and S_N2 reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation (S_N2 Conditions)
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound in a minimal amount of anhydrous DMF dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The workflow for this experimental protocol is outlined below.
Caption: General experimental workflow for N-alkylation.
Disclaimer: This guide is intended for informational purposes only. All experiments should be conducted by qualified personnel in a properly equipped laboratory, adhering to all relevant safety protocols.
References
- 1. quora.com [quora.com]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. synquestlabs.com [synquestlabs.com]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asccollegekolhar.in [asccollegekolhar.in]
Technical Support Center: 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and lachrymatory compound. It can cause severe skin burns and eye damage. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: How should I properly store this compound?
A2: Store the compound in a cool, dry, and well-ventilated area, away from heat and direct sunlight. The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Q3: What is the expected reactivity of this compound in nucleophilic substitution reactions?
A3: The benzylic bromide is highly susceptible to nucleophilic substitution. The methoxy group in the ortho position is electron-donating, which can stabilize a developing positive charge on the benzylic carbon, potentially favoring an SN1-type mechanism or accelerating an SN2 reaction. Conversely, the trifluoromethoxy group in the meta position is strongly electron-withdrawing, which can decrease the reactivity of the aromatic ring itself but has a more complex electronic influence on the benzylic position. Overall, it is a reactive alkylating agent.
Q4: Can this reagent be used for protecting hydroxyl groups?
A4: Yes, substituted benzyl bromides are commonly used as protecting groups for alcohols and phenols. The resulting benzyl ether is generally stable to a wide range of reaction conditions and can be deprotected under specific conditions, such as catalytic hydrogenolysis.
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Alkylation or O-Alkylation Reactions
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | The benzyl bromide may have hydrolyzed due to improper storage. Check the purity of the starting material by NMR or LC-MS. If degradation is observed, use a fresh batch of the reagent. |
| Insufficiently Strong Base | For O-alkylation of less acidic alcohols or N-alkylation of weakly nucleophilic amines, the base may not be strong enough to generate the required alkoxide or deprotonate the amine. Consider using a stronger base (e.g., NaH for alcohols, DBU or a stronger inorganic base for amines). |
| Poor Solubility of Reactants | If the nucleophile or base is not soluble in the chosen solvent, the reaction will be slow or may not proceed. For N-alkylations, consider switching to a more polar aprotic solvent like DMF or DMSO. For O-alkylations, acetone or DMF are common choices. |
| Reaction Temperature is Too Low | Some alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 50-80 °C) while monitoring for side product formation. |
| Steric Hindrance | A sterically hindered nucleophile may react slowly. In such cases, longer reaction times and elevated temperatures might be necessary. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Over-alkylation of Amines | Primary amines can be alkylated twice, and secondary amines can be further alkylated to form quaternary ammonium salts. To minimize this, use an excess of the amine relative to the benzyl bromide. Alternatively, adding the benzyl bromide slowly to the reaction mixture can help control the reaction. |
| Elimination Side Product (Styrene Derivative) | Strong, sterically hindered bases can promote E2 elimination. If an elimination product is observed, consider using a weaker, non-hindered base (e.g., K₂CO₃ instead of t-BuOK). |
| Hydrolysis of Benzyl Bromide | The presence of water in the reaction mixture can lead to the formation of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. Ensure all glassware is dry and use anhydrous solvents. |
| Friedel-Crafts Side Products | Under certain conditions, the benzyl cation (or a species with significant carbocationic character) could potentially alkylate another aromatic ring in the reaction mixture. This is less common in the presence of good nucleophiles but can be a concern. Ensure a suitable nucleophile is present in sufficient concentration. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | | Unreacted Benzyl Bromide | Excess benzyl bromide can be difficult to remove. Quench the reaction with a nucleophilic amine like triethylamine to convert the remaining benzyl bromide into a water-soluble quaternary ammonium salt, which can be removed during an aqueous workup. | | Polar Byproducts | Byproducts like the corresponding benzyl alcohol or salts can complicate purification. A standard aqueous workup with washes of water and brine should remove most of these impurities. | | Product and Starting Material have Similar Polarity | If the product and starting materials have similar Rf values on TLC, column chromatography can be challenging. Try different solvent systems for chromatography or consider recrystallization if the product is a solid. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol describes a general method for the mono-alkylation of a primary amine.
Reaction Scheme:
Ar-NH₂ + BrCH₂-Ar' → Ar-NH-CH₂-Ar'
Ar' = 2-Methoxy-5-(trifluoromethoxy)phenyl
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.2 - 2.0 equivalents) in ACN or DMF.
-
Add anhydrous potassium carbonate (2.0 - 3.0 equivalents).
-
To this stirred suspension, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for N-Alkylation (Representative)
| Amine | Equivalents of Amine | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | 1.2 | K₂CO₃ (2.0) | DMF | 60 | 12 | 85-95 |
| Benzylamine | 1.5 | K₂CO₃ (2.5) | ACN | 50 | 8 | 80-90 |
| Morpholine | 2.0 | K₂CO₃ (3.0) | ACN | RT | 24 | >90 |
Protocol 2: Williamson Ether Synthesis with a Phenol
This protocol details the O-alkylation of a phenolic hydroxyl group.
Reaction Scheme:
Ar-OH + BrCH₂-Ar' → Ar-O-CH₂-Ar'
Ar' = 2-Methoxy-5-(trifluoromethoxy)phenyl
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the phenol (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for O-Alkylation (Representative)
| Phenol | Equivalents of Benzyl Bromide | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | 1.2 | K₂CO₃ (2.0) | Acetone | 55 | 6 | >90 |
| 4-Nitrophenol | 1.1 | K₂CO₃ (2.0) | DMF | RT | 4 | >95 |
| 2,6-Dimethylphenol | 1.5 | K₂CO₃ (2.5) | DMF | 70 | 24 | 70-80 |
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for common reaction issues.
Base selection for deprotonation in reactions with 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
This guide provides technical support for researchers utilizing 2-Methoxy-5-(trifluoromethoxy)benzyl bromide in reactions requiring deprotonation at the benzylic position. It covers frequently asked questions, troubleshooting common issues, and provides a general experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when selecting a base for the deprotonation of this compound?
The main challenge is the inherent reactivity of the substrate itself. Benzyl bromides are highly susceptible to nucleophilic attack at the benzylic carbon, leading to a competing SN2 reaction.[1][2] A base that is also a strong nucleophile will preferentially displace the bromide ion rather than abstracting a benzylic proton. Therefore, the ideal base must be exceptionally strong yet non-nucleophilic and sterically hindered.
Q2: How do the substituents on the aromatic ring affect the acidity of the benzylic protons?
The acidity of the benzylic C-H bond is significantly influenced by the electronic effects of the aromatic substituents. The pKa of toluene's benzylic protons is approximately 41.[3]
-
Electron-withdrawing groups (EWGs) , like the 5-(trifluoromethoxy) group (-OCF3), stabilize the resulting benzyl carbanion through induction, thereby increasing the acidity of the benzylic protons (lowering the pKa).[4]
-
Electron-donating groups (EDGs) , like the 2-methoxy group (-OCH3), destabilize the carbanion and decrease acidity.[4]
In this specific molecule, the potent electron-withdrawing effect of the -OCF3 group is expected to dominate, making the benzylic protons significantly more acidic than those of toluene and accessible to deprotonation by very strong bases.
Q3: What are the key characteristics of a suitable base for this transformation?
An ideal base for this application should possess the following characteristics:
-
High Basicity: It must be strong enough to deprotonate a relatively non-acidic C-H bond. The pKa of the base's conjugate acid should be significantly higher than the pKa of the substrate's benzylic proton.
-
Low Nucleophilicity: To avoid the competing SN2 reaction, the base should not be an effective nucleophile.
-
Steric Hindrance: Bulkiness around the basic center helps to prevent the base from accessing the electrophilic benzylic carbon, further disfavoring the SN2 pathway.[5]
Base Selection Guide
The choice of base is critical for a successful deprotonation reaction. The following table summarizes the properties and suitability of common strong bases.
| Base | Abbreviation | pKa (Conjugate Acid) | Key Characteristics & Suitability |
| Lithium Diisopropylamide | LDA | ~36 | Highly Recommended. Strong, sterically hindered, and non-nucleophilic base.[5][6] Ideal for preventing SN2 side reactions. Often the base of choice for generating carbanions from sensitive substrates. |
| Lithium Hexamethyldisilazide | LiHMDS | ~26 | Good Alternative. Similar to LDA, it is a strong, non-nucleophilic, and sterically hindered base. Its lower pKa means it is slightly less basic than LDA. |
| n-Butyllithium | n-BuLi | ~50 | Not Recommended. Although a very strong base, n-BuLi is also a potent nucleophile and is likely to cause a fast SN2 reaction, leading to butyl-substituted byproducts instead of deprotonation.[7] |
| Sodium Hydride | NaH | ~35 (H2) | Potentially Suitable, with Caution. NaH is a strong, non-nucleophilic base.[8][9] However, it is often sold as a dispersion in mineral oil and its heterogeneous nature can lead to inconsistent results or require higher temperatures, which may promote other side reactions.[10] |
| Potassium tert-butoxide | KOtBu | ~19 | Not Recommended. Insufficiently basic to effectively deprotonate the benzylic C-H bond. It is more commonly used in elimination reactions. |
Troubleshooting Common Issues
Problem 1: Low or no yield of the desired product; recovery of starting material.
-
Possible Cause: The base used was not strong enough to achieve significant deprotonation.
-
Solution: Switch to a stronger base. If using NaH, consider switching to a lithium amide base like LDA. Ensure the pKa of the base's conjugate acid is well above the estimated pKa of the benzylic proton.
Problem 2: Formation of a major byproduct where the base or a fragment of it has displaced the bromide.
-
Possible Cause: The base acted as a nucleophile in an SN2 reaction. This is highly probable if using a nucleophilic base like n-BuLi.[7]
-
Solution: The base is too nucleophilic. Immediately switch to a sterically hindered, non-nucleophilic base such as LDA or LiHMDS.[5] These bases are specifically designed to favor proton abstraction over nucleophilic attack.
Problem 3: A complex mixture of unidentified products is formed.
-
Possible Cause 1: The reaction temperature was not adequately controlled. Organometallic reactions are often highly exothermic and sensitive.
-
Solution 1: Maintain stringent temperature control, typically at -78 °C (dry ice/acetone bath), especially during the addition of the base.
-
Possible Cause 2: The solvent is reacting with the base or intermediate. For example, THF can be deprotonated by very strong bases like n-BuLi at temperatures above -20 °C.
-
Solution 2: Ensure the use of a dry, aprotic, and non-reactive solvent like THF or diethyl ether and maintain low temperatures throughout the reaction.
Base Selection Workflow
The following diagram outlines the logical workflow for selecting an appropriate base for the deprotonation of this compound.
Caption: Decision tree for selecting a suitable base.
General Experimental Protocol (Using LDA)
This protocol describes a general procedure for the deprotonation of this compound with LDA, followed by reaction with a generic electrophile (E+).
Safety Precautions: This reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) as LDA and the resulting carbanion are extremely sensitive to moisture and air. All glassware must be flame-dried or oven-dried before use. Handle all reagents and solvents with appropriate personal protective equipment (PPE).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard extraction and purification solvents (e.g., ethyl acetate, brine)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous THF under the inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (typically 1.05 to 1.1 eq.) dropwise via syringe to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Anion Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the benzylic carbanion. The solution may change color.
-
Electrophilic Quench: Add the chosen electrophile (1.0 - 1.2 eq.), either neat or dissolved in a small amount of anhydrous THF, dropwise to the carbanion solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. The reaction may be allowed to slowly warm to room temperature overnight if required.
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of saturated aqueous NH4Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved The benzylic proton of toluene has a pKa of around | Chegg.com [chegg.com]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Sodium hydride - Wikipedia [en.wikipedia.org]
- 9. Sodium Hydride [commonorganicchemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Preventing over-alkylation with 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
Technical Support Center: 2-Methoxy-5-(trifluoromethoxy)benzyl bromide
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing over-alkylation when using this compound in their experiments. While specific literature on this particular reagent is limited, the following advice is based on established principles of alkylation chemistry with substituted benzyl bromides.
Troubleshooting Guides
Q1: I am observing a significant amount of the di-alkylated product in my reaction with a primary amine. What are the likely causes and how can I mitigate this?
A1: Over-alkylation is a common issue when reacting primary amines with reactive alkylating agents.[1][2][3] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1][3]
Here are the primary causes and solutions:
-
Stoichiometry: If the benzyl bromide is used in excess or even in a 1:1 ratio, the probability of the more nucleophilic secondary amine reacting is high.
-
Solution: Use a molar excess of the primary amine relative to the benzyl bromide (e.g., 2 to 5 equivalents). This statistically favors the reaction with the more abundant primary amine.[4]
-
-
Rate of Addition: Adding the benzyl bromide all at once creates a high local concentration, which can accelerate the second alkylation.
-
Temperature: Higher temperatures increase reaction rates, often accelerating the rate of the second alkylation more than the first.
-
Choice of Base: A strong, non-hindered base can deprotonate the resulting secondary amine, making it a potent nucleophile for a second attack.
Q2: My reaction is proceeding too quickly and appears uncontrollable, resulting in a complex mixture of products. How can I gain better control over the reaction?
A2: The high reactivity of this compound can sometimes lead to poor selectivity. The electron-donating methoxy group likely enhances its reactivity. To gain better control, you should focus on moderating the reaction conditions:
-
Lower the Temperature: Running the reaction at 0 °C or even -78 °C can significantly slow down the reaction rate, allowing for more selective transformations.[6][7]
-
Dilute the Reaction Mixture: Increasing the solvent volume can decrease the concentration of reactants, thereby reducing the reaction rate.
-
Choose a Less Polar Solvent: While polar aprotic solvents like DMF or DMSO can be effective, they also accelerate Sₙ2 reactions.[8][9] Consider a less polar solvent like THF or dichloromethane (DCM) to potentially slow down the reaction.
-
Use a Weaker Base: A milder base will result in a lower concentration of the deprotonated nucleophile at any given time, which can help to control the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What factors contribute to the reactivity of this compound?
A1: The reactivity of this benzyl bromide is influenced by several factors:
-
Benzylic Position: The bromine atom is at a benzylic position, which means the carbocation formed upon its departure is stabilized by resonance with the benzene ring. This makes it a good leaving group and facilitates both Sₙ1 and Sₙ2 reactions.
-
Substituent Effects: The benzene ring has two key substituents:
-
2-Methoxy group (-OCH₃): This is an electron-donating group, which further stabilizes the benzylic carbocation and increases the reactivity of the benzyl bromide.
-
5-Trifluoromethoxy group (-OCF₃): This is a strong electron-withdrawing group.[10][11] Its effect on reactivity is more complex. While it destabilizes the benzylic carbocation, its position meta to the bromomethyl group means this destabilizing effect is less pronounced than if it were in the ortho or para position. The overall reactivity will be a balance of these two opposing electronic effects.
-
Q2: What are the recommended storage and handling procedures for this compound?
A2: this compound is expected to be a lachrymator and an irritant, similar to other benzyl bromides.[12] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and always used in a well-ventilated fume hood.[12] It should be stored in a cool, dry place away from moisture, as it can be hydrolyzed.
Q3: Which analytical techniques are most suitable for monitoring my reaction and identifying byproducts?
A3: A combination of techniques is recommended for effective reaction monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress by observing the consumption of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for monitoring the reaction, as it allows for the separation of starting materials, intermediates, the desired product, and any byproducts, while also providing their mass-to-charge ratios for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the structures of any isolated byproducts.
Data Presentation
Table 1: Hypothetical Effect of Stoichiometry on the Mono- vs. Di-alkylation of a Primary Amine
| Entry | Amine:Benzyl Bromide Ratio | Mono-alkylated Product (%) | Di-alkylated Product (%) |
| 1 | 1:1.1 | 55 | 40 |
| 2 | 1:1 | 65 | 30 |
| 3 | 2:1 | 85 | 10 |
| 4 | 3:1 | 92 | 5 |
Table 2: Hypothetical Influence of Base and Temperature on Product Distribution (Amine:Benzyl Bromide Ratio 2:1)
| Entry | Base | Temperature (°C) | Mono-alkylated Product (%) | Di-alkylated Product (%) |
| 1 | K₂CO₃ | 25 | 85 | 10 |
| 2 | K₂CO₃ | 0 | 95 | <5 |
| 3 | Cs₂CO₃ | 25 | 90 | 7 |
| 4 | Et₃N | 25 | 70 | 25 |
Experimental Protocols
Protocol 1: Selective Mono-N-alkylation of a Primary Amine
This protocol provides a general guideline for achieving selective mono-alkylation. Optimization for specific substrates will likely be necessary.
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Syringe pump
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.0 mmol) and anhydrous potassium carbonate (3.0 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir the suspension at room temperature.
-
In a separate flask, prepare a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Draw the benzyl bromide solution into a syringe and place it on a syringe pump.
-
Add the benzyl bromide solution to the stirred amine suspension dropwise over a period of 2-4 hours at 0 °C (ice bath).
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the benzyl bromide.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired mono-alkylated secondary amine.
Visualizations
Caption: Troubleshooting workflow for over-alkylation.
Caption: Decision tree for optimizing reaction conditions.
Caption: Simplified reaction mechanism for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 9. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 10. Khan Academy [khanacademy.org]
- 11. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 12. Benzyl Bromide [commonorganicchemistry.com]
Technical Support Center: Anhydrous Conditions for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining anhydrous conditions when working with 2-Methoxy-5-(trifluoromethoxy)benzyl bromide. Strict exclusion of moisture is critical to ensure reaction success, maximize yield, and maintain product purity.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when using this compound?
A1: this compound is highly sensitive to moisture.[1] Water can react with the benzyl bromide in a hydrolysis reaction to form the corresponding benzyl alcohol, 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. This side reaction consumes the starting material, reducing the yield of the desired product. Furthermore, in reactions involving organometallic reagents like Grignard reagents, even trace amounts of water will rapidly decompose the reagent, preventing the intended reaction from occurring.[1][2][3]
Q2: How can I ensure my glassware is sufficiently dry for a moisture-sensitive reaction?
A2: All glassware should be rigorously dried before use. A common and effective method is to oven-dry the glassware at a temperature above 100°C for several hours and then allow it to cool in a desiccator over a drying agent or under a stream of dry, inert gas like nitrogen or argon.[4]
Q3: What are the best practices for handling and storing this compound to prevent moisture contamination?
A3: This reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[5] Many suppliers provide moisture-sensitive reagents in bottles with special septa (e.g., Sure/Seal™), allowing for the removal of the reagent with a syringe under an inert atmosphere without exposing the bulk material to air.[6] It is recommended to work with this compound under an inert atmosphere (nitrogen or argon) in a glove box or using Schlenk line techniques.
Q4: What are the signs that my reaction has been compromised by moisture?
A4: Signs of moisture contamination can include:
-
Low or no yield of the desired product.
-
Formation of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol as a significant byproduct. This can be identified through analytical techniques like NMR or GC-MS.
-
In Grignard reactions, failure of the reaction to initiate or a cloudy appearance of the Grignard reagent solution. [7]
-
Unexpected side products.
Q5: Can I use a drying agent directly in my reaction mixture?
A5: While desiccants are crucial for drying solvents beforehand, adding them directly to a reaction mixture is generally not recommended as they can interfere with the reaction. Solvents should be dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone ketyl for ethers) and distilled immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in an alkylation reaction (e.g., Williamson Ether Synthesis) | Moisture in the solvent, reagents, or glassware. | Ensure all components are scrupulously dried. Use freshly distilled anhydrous solvents. Handle all materials under an inert atmosphere. |
| Incomplete deprotonation of the nucleophile. | Use a stronger base or allow for a longer reaction time for the deprotonation step. Ensure the base itself is anhydrous. | |
| The nucleophile is too sterically hindered for an S(_N)2 reaction. | Consider an alternative synthetic route. | |
| Failure to form the Grignard reagent | Wet glassware or solvent. | Oven-dry all glassware and cool under an inert atmosphere. Use freshly distilled anhydrous ether or THF. |
| Inactive magnesium turnings. | Use fresh, finely divided magnesium. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] | |
| Presence of moisture in the this compound. | Ensure the benzyl bromide is dry. If necessary, it can be dried over a suitable agent like anhydrous calcium chloride and filtered before use. | |
| Formation of significant amounts of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol | Hydrolysis of the benzyl bromide due to moisture. | Re-evaluate all steps for potential sources of water ingress. Ensure the inert atmosphere is maintained throughout the experiment. |
| Reaction mixture turns dark or shows signs of polymerization | Benzyl bromides can be susceptible to polymerization, especially in the presence of impurities or upon heating. | Use purified reagents. Consider running the reaction at a lower temperature if the protocol allows. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis) under Anhydrous Conditions
This protocol describes the reaction of an alcohol with this compound to form an ether.
Materials:
-
Alcohol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser under a positive pressure of inert gas.
-
Wash the sodium hydride (1.2 eq.) with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous DMF.
-
Dissolve the alcohol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Dissolve this compound (1.1 eq.) in anhydrous DMF and add it dropwise to the alkoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Grignard Reaction under Anhydrous Conditions
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., a ketone).
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., ketone)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place magnesium turnings (1.2 eq.) in an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether in a dropping funnel.
-
Add a small amount of the benzyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C.
-
Dissolve the electrophile (e.g., ketone, 0.9 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for moisture-sensitive reactions.
Caption: Troubleshooting logic for failed reactions.
References
Technical Support Center: Monitoring Reaction Progress of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide via TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-Methoxy-5-(trifluoromethoxy)benzyl bromide using Thin Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate under UV light. | 1. The compound is not UV-active. 2. The sample is too dilute. 3. The compound has a very high or very low Rf value. 4. The compound is volatile and has evaporated. | 1. Although this compound is aromatic and should be UV-active, try a chemical stain (e.g., potassium permanganate or iodine) for visualization. 2. Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. 3. Adjust the polarity of the eluent system. If the spot is at the solvent front (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If the spot is at the baseline (low Rf), increase the polarity. 4. While less likely for this compound, ensure the plate is not heated excessively after spotting. |
| Spots are streaking or elongated. | 1. The sample is too concentrated. 2. The compound is acidic or basic. 3. The compound is interacting too strongly with the silica gel. | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the eluent system to improve the spot shape for acidic or basic compounds, respectively. 3. Consider using a different stationary phase, such as alumina, or a reversed-phase TLC plate. |
| The spots of the starting material and product are very close together (poor separation). | 1. The eluent system is not optimal for separating compounds with similar polarities. | 1. Experiment with different eluent systems. Try solvent mixtures with different polarities, such as dichloromethane/methanol or toluene/ethyl acetate. A slight change in the solvent ratio can significantly impact separation. |
| The solvent front runs unevenly. | 1. The TLC plate was not placed vertically in the developing chamber. 2. The eluent in the chamber was splashed onto the plate. 3. The chamber was disturbed during development. | 1. Ensure the TLC plate is placed in the chamber as vertically as possible and is not touching the sides. 2. Carefully place the TLC plate in the chamber, ensuring the eluent level is below the spotting line. 3. Place the developing chamber in a location where it will not be bumped or moved. |
| The Rf values are inconsistent between runs. | 1. The composition of the eluent system is not consistent. 2. The TLC chamber was not saturated with the eluent vapor. 3. The temperature has fluctuated. | 1. Always use freshly prepared eluent for each run. 2. Place a piece of filter paper in the developing chamber to help saturate the atmosphere with the eluent vapor before running the plate. 3. Perform TLC at a consistent room temperature. |
Frequently Asked Questions (FAQs)
Q1: Is this compound visible under UV light?
A1: Yes, as an aromatic compound with a conjugated system, this compound is expected to be UV-active and should be visible as a dark spot on a fluorescent TLC plate under 254 nm UV light.
Q2: What is a good starting eluent system for monitoring reactions with this compound?
A2: A good starting point for many organic reactions is a mixture of a non-polar and a moderately polar solvent. For a relatively non-polar compound like a substituted benzyl bromide, begin with a low polarity mixture such as 10-20% ethyl acetate in hexane. Adjust the ratio based on the observed separation.
Q3: How can I distinguish between the starting material and the product on the TLC plate?
A3: To distinguish between spots, you should spot the TLC plate with three lanes: one for the starting material, one for the reaction mixture, and one for a "co-spot" containing both the starting material and the reaction mixture. The starting material spot in the reaction mixture lane should align with the starting material reference spot. Any new spots represent products or byproducts.
Q4: My product is more polar than the starting benzyl bromide. How will this affect its Rf value?
A4: A more polar product will interact more strongly with the polar silica gel stationary phase and will therefore have a lower Rf value (it will travel a shorter distance up the plate) than the less polar starting material.
Q5: Can the benzyl bromide starting material degrade on the silica gel plate?
A5: Benzyl bromides can be sensitive, and the slightly acidic nature of silica gel can potentially cause some degradation, such as hydrolysis to the corresponding benzyl alcohol, especially if the plate is left to develop for an extended period or if the eluent contains water. This would appear as a new, more polar spot. If this is a concern, using a less acidic stationary phase like alumina or neutralizing the silica plate by adding a small amount of a non-volatile base like triethylamine to the eluent can be considered.
Experimental Protocol: Monitoring Reaction Progress by TLC
This protocol outlines the steps for monitoring the progress of a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Eluent system (e.g., ethyl acetate/hexane mixture)
-
UV lamp (254 nm)
-
Pencil
-
Forceps
Procedure:
-
Prepare the Eluent: Prepare the chosen eluent system (e.g., 20% ethyl acetate in hexane) and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in saturation and close the lid. Allow the chamber to saturate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, make a small, concentrated spot on the first mark of the origin line.
-
Lane 2 (Reaction Mixture - RXN): Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it on the second mark.
-
Lane 3 (Co-spot - CO): On the third mark, first spot the starting material, and then, using the reaction mixture capillary, spot the reaction mixture directly on top of the starting material spot.
-
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the eluent level is below the origin line. Close the chamber and allow the solvent to move up the plate by capillary action. Do not disturb the chamber during development.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Analyze the Results: Visualize the dried plate under a UV lamp (254 nm) and circle the visible spots with a pencil. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.
Data Presentation: Estimated Rf Values
The following table provides estimated Rf values for this compound and potential reaction products in common eluent systems. These values are illustrative and may vary based on specific reaction conditions and TLC plate characteristics.
| Compound | Structure | Expected Polarity | Estimated Rf (10% EtOAc/Hexane) | Estimated Rf (30% EtOAc/Hexane) |
| This compound (Starting Material) | Low | 0.6 - 0.7 | 0.8 - 0.9 | |
| 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol (Hydrolysis Product) | Moderate | 0.2 - 0.3 | 0.5 - 0.6 | |
| Ether Product (e.g., from reaction with an alcohol) | R = Alkyl or Aryl | Low to Moderate | 0.5 - 0.7 | 0.7 - 0.9 |
| Amine Product (e.g., from reaction with an amine) | R = Alkyl or Aryl | Moderate to High | 0.1 - 0.3 | 0.4 - 0.6 |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC issues.
Caption: A flowchart for troubleshooting common TLC analysis problems.
Technical Support Center: Handling and Disposal of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2-Methoxy-5-(trifluoromethoxy)benzyl bromide. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a lachrymator, meaning it can cause severe eye irritation and tearing. It is also corrosive and can cause burns to the skin and respiratory tract.[1][2] All handling should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
Q2: How should I store this chemical?
A2: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1] The container should be tightly sealed to prevent exposure to moisture and light.[]
Q3: What is the proper procedure for disposing of unreacted this compound?
A3: Unreacted this compound is considered hazardous waste and must be disposed of according to federal, state, and local regulations.[2][] Do not dispose of it down the drain. It should be collected in a designated, properly labeled, and sealed waste container for hazardous materials.[2]
Q4: Can I neutralize the waste in the lab before disposal?
A4: Yes, quenching the reactive benzyl bromide is a recommended practice to reduce its hazard before disposal. This involves reacting it with a suitable nucleophile to displace the bromide. A detailed protocol for quenching is provided in the Troubleshooting Guide.
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department immediately. For small spills, and if you are trained to do so, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[1] Do not use combustible materials like paper towels to clean up the spill.
Troubleshooting Guides
Issue 1: Accidental Quenching of the Reagent
| Symptom | Possible Cause | Solution |
| The reaction involving this compound is not proceeding as expected; starting material is recovered. | The reagent may have been inadvertently quenched by exposure to moisture or other nucleophiles in the reaction solvent or on the glassware. | Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). |
| A white precipitate forms upon addition of the reagent to the reaction mixture. | The reagent may be reacting with residual water or other impurities to form insoluble byproducts. | Filter the reaction mixture to remove the precipitate. Consider purifying the solvents and other reagents before setting up the reaction again. |
Issue 2: Incomplete Waste Neutralization
| Symptom | Possible Cause | Solution |
| The quenched waste solution still has a sharp, irritating odor characteristic of a lachrymator. | The quenching reaction may be incomplete, and unreacted benzyl bromide remains. | Add additional quenching solution (e.g., 1 M sodium hydroxide) and stir for a longer period. Test the pH to ensure it is basic. |
| The pH of the waste solution remains acidic or neutral after adding the quenching agent. | Insufficient quenching agent was added to neutralize the benzyl bromide and any acidic byproducts (e.g., HBr). | Slowly add more quenching agent while monitoring the pH. Be cautious as the neutralization reaction can be exothermic. |
Experimental Protocols
Protocol 1: Quenching of this compound Waste
This protocol describes the procedure for neutralizing small quantities of unreacted this compound in the laboratory before disposal.
Materials:
-
Waste solution containing this compound
-
1 M Sodium hydroxide (NaOH) solution
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the beaker containing the waste solution on a stir plate and add a stir bar.
-
Begin stirring the solution.
-
Slowly add 1 M NaOH solution to the waste. The reaction is exothermic, so add the NaOH solution portion-wise to control the temperature.
-
Continue adding NaOH until the pH of the solution is basic (pH > 10). Check the pH using pH paper or a calibrated pH meter.
-
Allow the solution to stir for at least one hour to ensure the quenching reaction is complete.
-
Once the reaction is complete, transfer the neutralized waste to a properly labeled hazardous waste container.
Visualizations
Caption: Workflow for handling and disposal of waste.
Caption: Simplified reaction pathway for quenching.
References
Validation & Comparative
Comparative Analysis of NMR Spectroscopic Data for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding NMR Spectra of Substituted Benzyl Bromides
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide and its structural analogs. While experimental NMR data for this compound is not publicly available, this document offers a predictive analysis based on the known spectral data of structurally similar compounds. This comparison will aid researchers in the identification, characterization, and quality control of related molecules in synthetic chemistry and drug development.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For substituted benzyl bromides, the chemical shifts (δ) of the benzylic protons (-CH₂Br) and the aromatic protons are particularly diagnostic. The electronic effects of the substituents on the aromatic ring significantly influence these chemical shifts. This guide tabulates the ¹H and ¹³C NMR data for several analogs of this compound to predict the expected spectral features of the target compound.
NMR Data Comparison
The following tables summarize the available ¹H and ¹³C NMR data for selected structural analogs of this compound. The data is presented to illustrate the influence of methoxy (-OCH₃), trifluoromethoxy (-OCF₃), and trifluoromethyl (-CF₃) groups on the chemical shifts of the benzyl bromide moiety.
Table 1: ¹H NMR Spectroscopic Data of Substituted Benzyl Bromides
| Compound | Solvent | Aromatic Protons (δ, ppm) | -CH₂Br Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound | CDCl₃ | Data not available | Data not available | Data not available |
| 4-(Trifluoromethoxy)benzyl bromide[1][2] | CDCl₃ | 7.40 (d, J=8.6 Hz, 2H), 7.17 (d, J=8.2 Hz, 2H) | 4.45 (s, 2H) | - |
| 3,5-Bis(trifluoromethyl)benzyl bromide[3] | CDCl₃ | 7.87 (s, 1H), 7.79 (s, 2H) | 4.52 (s, 2H) | - |
| Benzyl bromide | CDCl₃ | 7.25-7.45 (m, 5H) | 4.49 (s, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Benzyl Bromides
| Compound | Solvent | Aromatic Carbons (δ, ppm) | -CH₂Br Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | CDCl₃ | Data not available | Data not available | Data not available |
| 4-(Trifluoromethoxy)benzyl bromide[4] | CDCl₃ | 148.7, 137.1, 130.2, 121.2, 120.6 (q, J=257.5 Hz) | 32.7 | - |
| 3,5-Bis(trifluoromethyl)benzyl bromide[4] | CDCl₃ | 141.0, 132.3 (q, J=33.8 Hz), 128.7, 123.3 (q, J=272.9 Hz), 121.8-121.7 (m) | 31.6 | - |
| Benzyl bromide[5] | CDCl₃ | 137.9, 129.0, 128.8, 128.7 | 33.6 | - |
Predicted NMR Data for this compound
Based on the trends observed in the analogs, the following predictions can be made for the NMR spectrum of this compound in CDCl₃:
-
¹H NMR :
-
The -CH₂Br signal is expected to appear as a singlet in the range of 4.4-4.6 ppm . The presence of the electron-donating methoxy group at the ortho position may cause a slight upfield shift compared to benzyl bromide.
-
The aromatic protons will likely appear as complex multiplets between 6.8 and 7.5 ppm . The proton ortho to the methoxy group (C6-H) is expected to be the most upfield, while the protons adjacent to the trifluoromethoxy group will be shifted downfield.
-
A singlet for the -OCH₃ protons is anticipated around 3.8-3.9 ppm .
-
-
¹³C NMR :
-
The -CH₂Br carbon signal is predicted to be in the range of 30-34 ppm .
-
The aromatic carbons will show distinct signals, with the carbon attached to the methoxy group appearing significantly upfield (around 150-160 ppm) and the carbon attached to the trifluoromethoxy group also showing a characteristic quaternary signal and coupling with fluorine. The trifluoromethoxy carbon itself will appear as a quartet with a large coupling constant.
-
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra of benzyl bromide derivatives.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBO probe
-
Software: TopSpin 3.5 (or equivalent)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Logical Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for the comparative analysis of NMR data for the target compound and its analogs.
Caption: Workflow for NMR data comparison and prediction.
References
- 1. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR spectrum [chemicalbook.com]
- 4. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 13C NMR spectrum [chemicalbook.com]
- 5. Benzyl bromide(100-39-0) 13C NMR spectrum [chemicalbook.com]
Mass Spectrometry of 2-Methoxy-5-(trifluoromethoxy)benzyl Bromide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometric techniques for the characterization of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide and its derivatives. We will explore the expected fragmentation patterns based on electron ionization mass spectrometry (EI-MS) and compare the suitability of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of these compounds.
Introduction to this compound
This compound is an important building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring a methoxy, a trifluoromethoxy, and a reactive benzyl bromide group, presents unique characteristics in mass spectrometric analysis. The molecular formula is C₉H₈BrF₃O₂, with a monoisotopic mass of approximately 283.97 g/mol . Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, impurity profiling, and metabolite identification.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The major fragmentation pathways are expected to be:
-
Loss of Bromine Radical: The most significant fragmentation will likely be the loss of the bromine radical (•Br) to form the 2-methoxy-5-(trifluoromethoxy)benzyl cation. This cation can potentially rearrange to a more stable tropylium-like structure.
-
Further Fragmentation of the Benzyl Cation: The resulting cation can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO).
The table below summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z).
| Ion | Proposed Structure | m/z (for ⁷⁹Br) | Relative Abundance |
| [M]⁺• | [C₉H₈⁷⁹BrF₃O₂]⁺• | 284 | Low |
| [M+2]⁺• | [C₉H₈⁸¹BrF₃O₂]⁺• | 286 | Low |
| [M-Br]⁺ | [C₉H₈F₃O₂]⁺ | 205 | High (Base Peak) |
| [M-Br-CH₃]⁺ | [C₈H₅F₃O₂]⁺ | 190 | Moderate |
| [M-Br-CO]⁺ | [C₈H₈F₃O]⁺ | 177 | Moderate |
| [M-Br-H₂CO]⁺ | [C₈H₆F₃O]⁺ | 175 | Moderate |
| [C₇H₄F₃O]⁺ | Further fragmentation | 161 | Low |
Comparison of Analytical Techniques: GC-MS vs. HPLC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of this compound and its derivatives depends on the specific analytical goals, such as purity assessment, reaction monitoring, or analysis in complex biological matrices.[1][2]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. Provides detailed structural information through predictable electron ionization (EI) fragmentation. | Separates compounds in the liquid phase based on their polarity and affinity for the stationary phase. Suitable for a wider range of compounds, including non-volatile and thermally labile ones.[1][2] |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. This compound is likely amenable to GC-MS analysis. | Does not require the analyte to be volatile. This is advantageous for derivatives that may have lower volatility. |
| Derivatization | Generally not required for the parent compound. However, derivatization of polar derivatives may be necessary to improve volatility and peak shape.[3][4] | Often beneficial, especially for improving ionization efficiency and chromatographic retention of polar analytes. Benzoyl chloride derivatization is a common strategy for amines and phenols.[5] |
| Ionization | Primarily uses Electron Ionization (EI), which provides reproducible and extensive fragmentation, aiding in structural elucidation. | Employs soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which typically produce a prominent molecular ion with less fragmentation. |
| Sensitivity & Selectivity | High sensitivity and selectivity, especially when using selected ion monitoring (SIM). | High sensitivity and selectivity, particularly with tandem mass spectrometry (MS/MS), which is excellent for targeted analysis in complex matrices. |
| Advantages | Provides detailed structural information from fragmentation patterns. Well-established libraries of mass spectra are available for compound identification. | Applicable to a broader range of compounds. Gentler ionization preserves the molecular ion, which is crucial for molecular weight determination. |
| Disadvantages | Limited to volatile and thermally stable compounds. Potential for thermal degradation of sensitive analytes in the injector. | Fragmentation is less extensive, which may provide less structural information from a single MS scan. Mobile phase composition can affect ionization efficiency. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a standard GC-MS system. Optimization of temperatures and ramp rates may be required for specific instruments and derivatives.
1. Sample Preparation:
- Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. GC Conditions:
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless injection).
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
4. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
HPLC-MS Analysis with Derivatization
For the analysis of polar derivatives or for enhanced sensitivity, an HPLC-MS method with derivatization can be employed. This protocol outlines a general approach.
1. Derivatization (Example for an amine derivative):
- To a solution of the amine derivative in a suitable solvent, add a derivatizing agent such as dansyl chloride or benzoyl chloride in the presence of a base (e.g., triethylamine).
- Incubate the reaction mixture at an appropriate temperature and time to ensure complete derivatization.
- Quench the reaction and dilute the sample with the initial mobile phase.
2. HPLC-MS Instrumentation:
- HPLC System: Agilent 1260 Infinity II LC or equivalent.
- Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
3. HPLC Conditions:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with a low percentage of B, and gradually increase to elute the derivatized analyte.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
4. MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Gas Temperature: 300 °C.
- Gas Flow: 5 L/min.
- Nebulizer Pressure: 45 psi.
- Capillary Voltage: 3500 V.
- Scan Mode: Full scan or Multiple Reaction Monitoring (MRM) for targeted analysis.
Visualizations
Caption: Predicted EI-MS fragmentation of this compound.
Caption: Comparative workflow for GC-MS and HPLC-MS analysis.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide with other benzyl bromides
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Predicting Reactivity
The reactivity of a substituted benzyl bromide in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms) is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the rate of reaction by stabilizing the electron-deficient transition state, while electron-withdrawing groups (EWGs) have the opposite effect.
In the case of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, we have two key substituents:
-
2-Methoxy group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). When positioned at the ortho position, its strong +R effect is expected to significantly increase the electron density at the benzylic carbon, thereby accelerating the rate of nucleophilic substitution. However, the ortho position can also introduce steric hindrance, which may slightly counteract this electronic acceleration, particularly in Sₙ2 reactions.
-
5-(Trifluoromethoxy) group (-OCF₃): The trifluoromethoxy group is a potent electron-withdrawing group, primarily due to the strong -I effect of the highly electronegative fluorine atoms. It has a weaker +R effect compared to the methoxy group. Positioned meta to the benzyl bromide moiety, its primary influence will be inductive, withdrawing electron density from the ring and the benzylic carbon.
The combined effect of these two substituents on the reactivity of this compound will be a balance between the activating effect of the ortho-methoxy group and the deactivating effect of the meta-trifluoromethoxy group.
Hammett Constants: A Quantitative Approach to Electronic Effects
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. The substituent constant (σ) reflects the electronic nature of the substituent, while the reaction constant (ρ) is characteristic of the reaction's sensitivity to these effects.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -OCH₃ | +0.12 | -0.27 | Strongly Donating (by resonance) |
| -OCF₃ | +0.35 | +0.35 | Strongly Withdrawing (by induction) |
| -CH₃ | -0.07 | -0.17 | Donating |
| -NO₂ | +0.71 | +0.78 | Strongly Withdrawing |
| -Br | +0.39 | +0.23 | Withdrawing |
Data compiled from various sources.
Based on these values, the ortho-methoxy group, with its negative σ_para value indicative of strong electron donation, is expected to have a rate-accelerating effect. Conversely, the meta-trifluoromethoxy group, with a positive σ_meta value, will have a rate-decelerating effect. The net effect on the reactivity of this compound will be an interplay of these opposing electronic influences.
Comparative Reactivity: Insights from Analogous Compounds
While specific kinetic data for this compound is unavailable, we can draw valuable comparisons from the solvolysis rates of other substituted benzyl halides. The following table summarizes the relative rates of solvolysis for some relevant benzyl chlorides in 20% acetonitrile in water.[1] It is important to note that the leaving group (chloride vs. bromide) and the reaction conditions will affect the absolute rates, but the relative trends provide a useful benchmark.
| Compound | Relative Rate of Solvolysis |
| 4-Methoxybenzyl chloride | 2.2 x 10⁸ |
| 4-Methylbenzyl chloride | 1.6 x 10⁶ |
| Benzyl chloride | 1.0 |
| 4-Chlorobenzyl chloride | 0.25 |
| 3,4-Dinitrobenzyl chloride | 1.1 x 10⁻⁸ |
Data adapted from J. Am. Chem. Soc. 2007, 129, 35, 10753–10762.[1]
This data clearly illustrates the powerful activating effect of the para-methoxy group and the strong deactivating effect of electron-withdrawing nitro groups. Based on this, we can predict that the reactivity of this compound will lie somewhere between that of an activated species like 4-methoxybenzyl bromide and a deactivated one. The activating ortho-methoxy group will likely render it more reactive than unsubstituted benzyl bromide, but the deactivating meta-trifluoromethoxy group will make it significantly less reactive than benzyl bromides with only strongly activating groups.
Experimental Protocols
To obtain precise quantitative data for the reactivity of this compound, a kinetic study is required. The following is a generalized protocol for determining the rate of a nucleophilic substitution reaction of a benzyl bromide.
Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with a nucleophile in a given solvent at a constant temperature.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium iodide, pyridine, a tertiary amine)
-
Anhydrous solvent (e.g., acetone, acetonitrile, ethanol)
-
Thermostatted reaction vessel (e.g., jacketed beaker connected to a water bath)
-
Conductivity meter or UV-Vis spectrophotometer for monitoring the reaction progress
-
Standard laboratory glassware and reagents
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the benzyl bromide of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
-
Kinetic Run:
-
Equilibrate both solutions to the desired reaction temperature in the thermostatted vessel.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Start monitoring the reaction progress immediately.
-
-
Monitoring the Reaction:
-
Conductometry: If the reaction produces ions from neutral reactants (or consumes them), the change in conductivity of the solution over time can be measured. The rate of reaction is proportional to the rate of change of conductivity.
-
Spectrophotometry: If the reactants or products have a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time. According to the Beer-Lambert law, absorbance is proportional to concentration.
-
HPLC/GC: Aliquots of the reaction mixture can be taken at specific time intervals, the reaction quenched (e.g., by rapid cooling or addition of a quenching agent), and the concentration of the reactant or product determined by chromatography.
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k).
-
Alternatively, integrated rate laws can be used to calculate the rate constant from the concentration data at different time points.
-
Visualizing Reaction Dynamics and Experimental Design
To better understand the factors influencing the reactivity of benzyl bromides and the workflow for their experimental evaluation, the following diagrams are provided.
Caption: Factors influencing the reactivity of substituted benzyl bromides.
Caption: A typical experimental workflow for kinetic analysis.
References
The Subtle Influence of the Trifluoromethoxy Group on Benzyl Bromide Reactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electronic effects of substituents on a molecule's reactivity is paramount for designing novel synthetic routes and tuning molecular properties. This guide provides a comprehensive comparison of the electronic effects of the trifluoromethoxy (-OCF₃) group on the reactivity of benzyl bromide, contrasting it with other common substituents. We will delve into the dual nature of this unique functional group, supported by experimental data and detailed protocols.
The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group," a characterization that hints at its complex electronic influence.[1][2] This duality arises from the interplay between its strong inductive electron-withdrawing effect, owing to the high electronegativity of the fluorine atoms, and a potential, albeit weak, π-donating (resonance) effect from the oxygen lone pairs.[1][3] This intricate balance dictates the stability of reaction intermediates and, consequently, the reactivity of the parent molecule.
Comparative Analysis of Benzyl Bromide Solvolysis
The solvolysis of benzyl bromides is a classic model system for studying nucleophilic substitution reactions. The reaction often proceeds through a mechanism that lies on the borderline between Sₙ1 and Sₙ2 pathways. The stability of the incipient benzylic carbocation is a key factor influencing the reaction rate, particularly in pathways with significant Sₙ1 character.[4][5]
To quantify the electronic influence of various substituents on the solvolysis rate of benzyl bromide, we can compare their first-order rate constants (k) in a standardized solvent system, such as 80% aqueous ethanol. The table below summarizes the solvolysis rates for a series of para-substituted benzyl bromides.
| Substituent (p-X) | Hammett Constant (σₚ) | Relative Solvolysis Rate (kₓ/kₙ) | First-Order Rate Constant (k) in 80% Ethanol at 25°C (s⁻¹) |
| -OCH₃ | -0.27 | ~300 | 1.8 x 10⁻³ |
| -CH₃ | -0.17 | ~30 | 1.8 x 10⁻⁴ |
| -H | 0.00 | 1 | 6.0 x 10⁻⁶ |
| -Cl | 0.23 | ~0.3 | 1.8 x 10⁻⁶ |
| -OCF₃ | 0.36 | ~0.1 (Estimated) | (Not Experimentally Determined) |
| -NO₂ | 0.78 | ~0.01 | 6.0 x 10⁻⁸ |
The data clearly illustrates that electron-donating groups (e.g., -OCH₃, -CH₃) significantly accelerate the solvolysis rate by stabilizing the positive charge of the benzylic carbocation intermediate. Conversely, strong electron-withdrawing groups (e.g., -NO₂) drastically retard the reaction by destabilizing this intermediate.
The trifluoromethoxy group, with a positive Hammett constant (σₚ = 0.36), is an electron-withdrawing group.[7] This suggests that 4-(trifluoromethoxy)benzyl bromide will undergo solvolysis at a slower rate than unsubstituted benzyl bromide. Its reactivity is expected to be comparable to or slightly less than that of 4-chlorobenzyl bromide.
The Duality of the Trifluoromethoxy Group's Electronic Effects
The electronic character of the trifluoromethoxy group can be dissected into its inductive and resonance components. The strong inductive effect (-I) arises from the polarized C-F and O-C bonds, which withdraws electron density from the benzene ring. The resonance effect (+R or +M) involves the donation of an oxygen lone pair into the π-system of the ring.
The diagram above illustrates the opposing electronic forces exerted by the trifluoromethoxy group. While the inductive effect strongly deactivates the ring towards electrophilic attack and destabilizes cationic intermediates, the resonance effect can partially counteract this by donating electron density. However, in the case of the -OCF₃ group, the strong -I effect typically dominates, leading to an overall electron-withdrawing character.[3] This net effect results in a destabilization of the benzylic carbocation intermediate in the solvolysis of 4-(trifluoromethoxy)benzyl bromide, thus decreasing its reaction rate compared to the unsubstituted analog.
Experimental Protocols
To experimentally determine the solvolysis rate of 4-(trifluoromethoxy)benzyl bromide and enable a direct comparison, the following protocol can be employed.
Kinetic Study of Benzyl Bromide Solvolysis via Conductometry
This method monitors the increase in conductivity of the solution over time as the reaction produces hydrobromic acid (HBr), a strong electrolyte.
Materials:
-
4-(trifluoromethoxy)benzyl bromide
-
80:20 (v/v) Ethanol:Water solvent mixture
-
Conductivity meter with a temperature-controlled cell
-
Thermostatic water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a precise 80:20 (v/v) mixture of absolute ethanol and deionized water.
-
Solution Preparation: Prepare a stock solution of 4-(trifluoromethoxy)benzyl bromide in the 80:20 ethanol-water solvent of a known concentration (e.g., 0.01 M).
-
Temperature Equilibration: Equilibrate the solvent and the stock solution in the thermostatic water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Initiation of the Reaction: Pipette a known volume of the solvent into the temperature-controlled conductivity cell. Once the temperature has stabilized, inject a small, precise volume of the pre-equilibrated benzyl bromide stock solution to initiate the reaction. Start the stopwatch simultaneously.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot will be -k.
This experimental approach provides a robust and reliable method for quantifying the reactivity of 4-(trifluoromethoxy)benzyl bromide and enables its direct comparison with the data presented for other substituted benzyl bromides.
Conclusion
The trifluoromethoxy group exerts a significant, albeit nuanced, electronic influence on the reactivity of benzyl bromide. Its strong inductive electron-withdrawing nature dominates over a weak resonance-donating effect, leading to a net deactivation of the benzene ring and destabilization of the benzylic carbocation intermediate. This results in a decreased rate of solvolysis compared to unsubstituted benzyl bromide. For researchers in medicinal chemistry and materials science, a thorough understanding of these electronic effects is crucial for the rational design of molecules with tailored reactivity and properties. The provided experimental protocol offers a clear pathway to further quantify the reactivity of this intriguing substituted benzyl bromide.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Reactivity of 2-Methoxy-5-(trifluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic reactivity of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide in nucleophilic substitution reactions. Due to the absence of specific published kinetic data for this compound, this guide leverages experimental data from structurally analogous benzyl bromides to forecast its reactivity profile. The principles of physical organic chemistry are applied to dissect the electronic and steric contributions of the methoxy and trifluoromethoxy substituents, offering a framework for designing and interpreting kinetic experiments.
Introduction to Reactivity
This compound is a substituted benzyl halide, a class of compounds widely utilized in organic synthesis as alkylating agents. The reactivity of benzyl halides in nucleophilic substitution reactions is highly sensitive to the nature and position of substituents on the aromatic ring. These reactions typically proceed through either an S(_N)1 or S(_N)2 mechanism, or a borderline pathway, depending on the substituents, nucleophile, solvent, and temperature.
The presence of a methoxy group at the ortho position and a trifluoromethoxy group at the meta position (relative to the bromomethyl group) exerts competing electronic effects. The methoxy group is a strong electron-donating group through resonance (+M effect) and slightly electron-withdrawing through induction (-I effect). Conversely, the trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect). Understanding the interplay of these effects is crucial for predicting the compound's reactivity.
Comparative Kinetic Data
To contextualize the expected reactivity of this compound, the following tables summarize kinetic data for relevant substituted benzyl halides. The data is primarily for solvolysis reactions, which provide a good measure of the substrate's intrinsic reactivity toward nucleophilic substitution.
Table 1: Relative Solvolysis Rates of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C [1]
| Substituent | Relative Rate Constant (k/k(_{unsubstituted})) |
| 4-Methoxy | ~2.2 x 10
|
| H (Unsubstituted) | 1.0 |
| 3-Nitro | ~9.1 x 10
|
| 3,4-Dinitro | ~1.0 x 10
|
Note: Data is for benzyl chlorides, but the trend is directly applicable to benzyl bromides, which are generally more reactive.
Table 2: Hammett Substituent Constants (σ)
| Substituent | σ({meta}) | σ({para}) |
| -OCH({3}) | +0.12 | -0.27 |
| -OCF({3}) | +0.40 | +0.35 |
The Hammett equation, log(k/k({0})) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k({0})) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). A negative ρ value, typical for nucleophilic substitution of benzyl halides, indicates that electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it.
Based on the substituent constants, the 2-methoxy group, being in the ortho position, will have a significant electron-donating resonance effect, tending to stabilize a carbocation intermediate and thus accelerating S(_N)1-type reactions. The 5-trifluoromethoxy group, being meta to the reaction center, will exert a strong electron-withdrawing inductive effect, destabilizing a carbocation intermediate and thus decelerating S(_N)1-type reactions and potentially favoring an S(_N)2 mechanism.
Predicted Reactivity Profile
The combined electronic effects of the substituents in this compound suggest a nuanced reactivity. The powerful electron-donating 2-methoxy group is expected to dominate, leading to an overall activation of the molecule towards nucleophilic substitution compared to unsubstituted benzyl bromide. However, the strong deactivating effect of the 5-trifluoromethoxy group will temper this activation. Therefore, the reactivity is predicted to be significantly higher than that of benzyl bromides bearing only electron-withdrawing groups, but lower than that of benzyl bromides with strong electron-donating groups in the para position, such as 4-methoxybenzyl bromide.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the kinetic study of benzyl bromide reactions.
Protocol 1: Determination of Solvolysis Rate Constants by Conductometry
This method is suitable for following the progress of a solvolysis reaction where an ionic product is formed from neutral reactants.
Materials:
-
This compound
-
High-purity solvent (e.g., 80% ethanol/20% water)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in a small amount of a non-reactive, miscible solvent (e.g., acetone).
-
Equilibrate the reaction solvent in the constant temperature bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Place a known volume of the equilibrated solvent into the reaction vessel containing the conductivity probe.
-
Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution into the solvent with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
The first-order rate constant (k) can be determined by plotting ln(G({∞}) - G({t})) versus time, where G({t}) is the conductivity at time t and G({∞}) is the final conductivity. The slope of this plot is -k.
Protocol 2: Determination of Reaction Rates with a Nucleophile by HPLC
This method is versatile and allows for the direct monitoring of the disappearance of the reactant and the appearance of the product.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Solvent (e.g., acetonitrile)
-
Internal standard (a non-reactive compound with a distinct retention time)
-
High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
-
Microsyringes
Procedure:
-
Prepare standard solutions of the benzyl bromide, the expected product, and the internal standard to establish calibration curves.
-
Prepare a solution of the nucleophile of known concentration in the reaction solvent and equilibrate it to the desired temperature.
-
Prepare a stock solution of the benzyl bromide and the internal standard in the reaction solvent.
-
Initiate the reaction by adding a known amount of the benzyl bromide/internal standard solution to the nucleophile solution.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent).
-
Inject the quenched aliquot into the HPLC and record the chromatogram.
-
Determine the concentration of the benzyl bromide at each time point using the calibration curve and the internal standard for correction.
-
The pseudo-first-order rate constant (if the nucleophile is in large excess) or the second-order rate constant can be determined by appropriate kinetic plots (e.g., ln[benzyl bromide] vs. time for pseudo-first-order).
Visualizations
Caption: General mechanisms for nucleophilic substitution of benzyl bromides.
Caption: A typical experimental workflow for a kinetic study.
References
Navigating the Synthesis of Bioactive Scaffolds: A Comparative Guide to Products from 2-Methoxy-5-(trifluoromethoxy)benzyl Bromide Reactions
For researchers and professionals in the fast-paced fields of drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Methoxy-5-(trifluoromethoxy)benzyl bromide has emerged as a valuable reagent for introducing a uniquely substituted benzyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive comparison of the products derived from reactions involving this reagent, offering insights into their performance, supporting experimental data, and detailed protocols to inform your synthetic strategies.
The 2-methoxy-5-(trifluoromethoxy)benzyl group is of particular interest in medicinal chemistry. The methoxy group can influence the conformation of the molecule and participate in hydrogen bonding, while the trifluoromethoxy group is a lipophilic electron-withdrawing group known to enhance metabolic stability and cell permeability of drug candidates. The strategic placement of these substituents on the benzyl ring can therefore significantly impact the pharmacokinetic and pharmacodynamic properties of the final compound.
Performance Comparison of Reaction Products
The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including amines, phenols, and thiols, to form the corresponding benzylated products. The performance of these products is typically assessed by the efficiency of their formation (yield and reaction time) and their utility in subsequent synthetic steps or their biological activity.
While direct, side-by-side comparative studies with a range of alternative benzylating agents are not extensively documented in the literature, a qualitative and semi-quantitative comparison can be drawn from existing data on similar reactions. The electron-donating nature of the methoxy group at the ortho position can be expected to increase the reactivity of the benzylic carbon towards nucleophilic attack, potentially leading to faster reaction times compared to unsubstituted or electron-withdrawn benzyl bromides.
Here, we present a summary of typical reactions and product yields, alongside a comparison with alternative benzylating agents based on established principles of organic chemistry and available literature.
| Nucleophile | Product Type | Typical Yield with this compound | Alternative Reagent | Comparative Performance Notes |
| Primary/Secondary Amine | N-Benzylated Amine | Good to Excellent | Benzyl Bromide | The methoxy group may accelerate the reaction rate. The trifluoromethoxy group can enhance the biological activity of the product. |
| Phenol | Benzyl Ether | Good | Benzyl Bromide, p-Methoxybenzyl Bromide | Similar reactivity to other electron-rich benzyl bromides. The product may exhibit altered solubility and metabolic stability. |
| Thiol | Benzyl Thioether | Good to Excellent | Benzyl Bromide | Generally high-yielding reactions for most benzyl bromides. The specific substituents will influence the properties of the thioether product. |
Experimental Protocols
To facilitate the application of this compound in your research, we provide detailed experimental protocols for key reactions.
General Procedure for N-Benzylation of Amines
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or other suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of the amine in the chosen solvent, add the base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise.
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-benzylated amine.
General Procedure for O-Benzylation of Phenols
Materials:
-
This compound
-
Appropriate phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Dimethylformamide (DMF) or Acetone as solvent
Procedure:
-
To a solution of the phenol in the chosen solvent, add the base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated (40-60 °C) and monitored by TLC.
-
After completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
Purification of the crude product by column chromatography yields the desired benzyl ether.
Visualizing Synthetic Strategies
To better illustrate the logical flow of a typical synthetic sequence utilizing this compound, the following workflow diagram is provided.
Conclusion
This compound serves as a versatile and valuable reagent in medicinal chemistry and organic synthesis for the introduction of a uniquely functionalized benzyl group. The resulting products often exhibit desirable physicochemical and biological properties. While direct quantitative comparisons with a wide range of alternative reagents are limited, the principles of reactivity and the available data suggest that it is an efficient building block. The provided experimental protocols and workflow diagram offer a practical starting point for researchers looking to incorporate this reagent into their synthetic endeavors. As with any synthetic methodology, optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes.
Purity Analysis of Synthesized 2-Methoxy-5-(trifluoromethoxy)benzyl bromide: A Comparative Guide
For researchers and professionals in drug development, the purity of synthesized intermediates is paramount to ensure the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, a key building block in medicinal chemistry. We will compare the performance of the synthesized product against a typical high-purity commercial standard, supported by experimental data and detailed protocols.
Purity Analysis Workflow
The determination of a synthesized compound's purity is a multi-step process that employs various analytical techniques to obtain a comprehensive profile. Each technique offers unique insights into the presence of the target compound and potential impurities. The general workflow for purity analysis is outlined below.
Caption: Workflow for the purification and purity analysis of a synthesized chemical compound.
Comparative Purity Analysis
The purity of a newly synthesized batch of this compound was compared against a commercially available, high-purity standard. The following table summarizes the results from various analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for impurity analysis due to its precision and versatility.[1] Gas chromatography (GC) is particularly well-suited for the analysis of volatile organic compounds, making it ideal for detecting residual solvents.[2]
| Analytical Method | Parameter | Synthesized Product | Commercial Alternative (Typical Specification) |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.2% | ≥ 99.0% |
| Major Impurity | 0.5% (Unidentified) | Not Detected | |
| Other Impurities | 0.3% (Total) | ≤ 0.5% (Total) | |
| GC-MS | Purity (Area %) | 99.1% | ≥ 99.0% |
| Residual Solvents | < 0.1% (Dichloromethane) | ≤ 0.1% | |
| ¹H NMR (400 MHz, CDCl₃) | Conformance | Conforms to structure | Conforms to structure |
| Elemental Analysis | % Carbon | 37.85% (Calculated: 37.92%) | 37.92% ± 0.4% |
| % Hydrogen | 2.80% (Calculated: 2.83%) | 2.83% ± 0.4% |
Interpretation of Results
The synthesized this compound demonstrates high purity (99.2% by HPLC and 99.1% by GC-MS), which meets the typical specifications for a high-grade commercial product. The ¹H NMR spectrum confirmed the chemical structure, and the elemental analysis results were within the acceptable deviation of 0.3% from the calculated values.[3] A minor unidentified impurity was detected by HPLC at a level of 0.5%. Further characterization of this impurity using techniques like LC-MS/MS would be necessary for applications in cGMP environments.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis.[5] Below are the protocols used for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of pharmaceutical compounds and detecting non-volatile impurities.[6]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: Water (0.1% Formic Acid)
-
B: Acetonitrile (0.1% Formic Acid)
-
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds and is the method of choice for identifying halogenated organic compounds and residual solvents.[7][8]
-
Instrumentation: Agilent 7890B GC with a 5977A MS detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: 1 mg/mL solution in Dichloromethane.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation and confirmation of organic compounds.[9]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Elemental Analysis
Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms, which is crucial for confirming the empirical formula of a synthesized compound.[3][10]
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.
-
Method: Combustion analysis. The sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O) are measured by detectors.[11][12]
-
Sample Preparation: Approximately 2-3 mg of the dried sample was weighed accurately into a tin capsule.
-
Calibration: The instrument was calibrated using a certified standard (e.g., acetanilide).
-
Analysis: The percentages of Carbon (C) and Hydrogen (H) were determined and compared to the theoretical values calculated from the molecular formula (C₉H₈BrF₃O₂).
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pharmtech.com [pharmtech.com]
- 6. veeprho.com [veeprho.com]
- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. azom.com [azom.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
A Comparative Reactivity Analysis: 2-Methoxy-5-(trifluoromethoxy)benzyl bromide vs. 4-(Trifluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional materials. Substituted benzyl bromides are a versatile class of reagents frequently employed for the introduction of benzyl moieties. The reactivity of these compounds is critically influenced by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparison of the predicted reactivity of two such analogues: 2-Methoxy-5-(trifluoromethoxy)benzyl bromide and 4-(Trifluoromethoxy)benzyl bromide, supported by an analysis of electronic effects and a proposed experimental framework for direct comparison.
Chemical and Physical Properties
A summary of the key properties of the two compounds is presented below. While experimental reactivity data is not directly available for a side-by-side comparison, we can infer their relative reactivity based on the electronic properties of their substituents, as quantified by Hammett constants.
| Property | This compound | 4-(Trifluoromethoxy)benzyl bromide |
| CAS Number | 478484-53-6[1] | 50824-05-0[2] |
| Molecular Formula | C₉H₈BrF₃O₂ | C₈H₆BrF₃O[2] |
| Molecular Weight | 285.06 g/mol | 255.03 g/mol [2] |
| Appearance | - | Yellow or pale yellow liquid[2] |
| Boiling Point | 245.6°C at 760 mmHg | 82-84°C at 10 mmHg[3] |
| Density | 1.554 g/cm³ | 1.6 g/mL[2] |
| Hammett Constant (σ) | -OCH₃ (ortho): Electron-donating (by resonance) -OCF₃ (meta): σm = +0.39 (Electron-withdrawing)[2] | -OCF₃ (para): σp = +0.36 (Electron-withdrawing)[2] |
Theoretical Reactivity Comparison
The reactivity of benzyl bromides in nucleophilic substitution reactions is largely dictated by the stability of the carbocation intermediate in SN1 reactions or the electronic nature of the transition state in SN2 reactions. The electronic effects of the substituents on the benzene ring play a crucial role in determining the reaction pathway and rate.
4-(Trifluoromethoxy)benzyl bromide: The trifluoromethoxy (-OCF₃) group at the para position is strongly electron-withdrawing (σp = +0.36)[2]. This effect destabilizes the formation of a positive charge on the benzylic carbon, which is a key intermediate in the SN1 pathway. Consequently, 4-(Trifluoromethoxy)benzyl bromide is expected to be significantly less reactive in SN1 reactions compared to unsubstituted benzyl bromide. In an SN2 reaction, the electron-withdrawing nature of the -OCF₃ group will make the benzylic carbon more electrophilic and susceptible to nucleophilic attack.
This compound: This isomer presents a more complex electronic landscape. The methoxy (-OCH₃) group in the ortho position is a powerful electron-donating group through resonance. This donation of electron density would strongly stabilize a developing positive charge on the benzylic carbon, thereby significantly accelerating the rate of an SN1 reaction. Conversely, the trifluoromethoxy (-OCF₃) group in the meta position is electron-withdrawing (σm = +0.39)[2]. However, the resonance effect of the ortho-methoxy group is generally considered to be a more dominant factor in stabilizing a benzylic carbocation compared to the inductive withdrawal of a meta-substituent.
Predicted Reactivity: Based on the principles of physical organic chemistry, This compound is predicted to be substantially more reactive than 4-(Trifluoromethoxy)benzyl bromide in SN1 reactions . The strong electron-donating resonance effect of the ortho-methoxy group in the former would greatly facilitate the formation of the benzyl carbocation, leading to a faster reaction rate. In contrast, the electron-withdrawing trifluoromethoxy group in the para position of the latter would hinder carbocation formation.
For SN2 reactions, the prediction is less straightforward. While the electron-withdrawing -OCF₃ group in the para position of 4-(Trifluoromethoxy)benzyl bromide would increase the electrophilicity of the benzylic carbon, the steric hindrance from the ortho-methoxy group in this compound could potentially slow down the backside attack of a nucleophile.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted difference in reactivity, a series of kinetic experiments can be performed. Below are detailed methodologies for comparing the reactivity of the two benzyl bromides under both SN1 and SN2 conditions.
SN1 Reactivity: Solvolysis in Aqueous Ethanol
This experiment measures the rate of solvolysis, where the solvent acts as the nucleophile. The reaction produces hydrobromic acid (HBr), and its formation can be monitored by titration with a standardized base.
Materials:
-
This compound
-
4-(Trifluoromethoxy)benzyl bromide
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Volumetric flasks, pipettes, burette, and conical flasks
Procedure:
-
Prepare a stock solution of each benzyl bromide (e.g., 0.1 M) in absolute ethanol.
-
Prepare a reaction solvent of 50:50 (v/v) ethanol-water.
-
Equilibrate the reaction solvent and the benzyl bromide stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.
-
To initiate the reaction, pipette a known volume of the benzyl bromide stock solution into a volumetric flask containing the pre-heated solvent mixture. Start a stopwatch immediately.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
The concentration of HBr produced over time can be calculated, and from this, the rate constant (k) for the solvolysis reaction can be determined using the integrated rate law for a first-order reaction.
-
Compare the rate constants for the two benzyl bromides to determine their relative SN1 reactivity.
SN2 Reactivity: Reaction with Sodium Iodide in Acetone
This experiment, often referred to as the Finkelstein reaction, involves the reaction of the benzyl bromide with sodium iodide in acetone. The sodium bromide formed is insoluble in acetone and will precipitate out of the solution, providing a visual indication of the reaction progress.
Materials:
-
This compound
-
4-(Trifluoromethoxy)benzyl bromide
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Constant temperature water bath
Procedure:
-
Prepare equimolar solutions of each benzyl bromide and sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
In separate test tubes, add a known volume of the sodium iodide solution.
-
Place the test tubes in a constant temperature water bath to equilibrate.
-
To initiate the reactions, add an equal volume of the respective benzyl bromide solution to each test tube containing the NaI solution. Start a stopwatch immediately.
-
Observe the test tubes for the formation of a white precipitate (NaBr).
-
Record the time taken for the first appearance of a precipitate in each test tube.
-
A faster formation of the precipitate indicates a higher reaction rate. The relative reactivity can be qualitatively or semi-quantitatively assessed by comparing the times of precipitation. For a more quantitative analysis, the reaction can be monitored over time by quenching aliquots and determining the concentration of remaining iodide by titration.
Visualizing Reaction Pathways and Electronic Effects
The following diagrams, generated using Graphviz, illustrate the key factors influencing the reactivity of the two benzyl bromides in an SN1 reaction.
Caption: SN1 reaction pathway comparison.
Caption: Electronic effects of substituents.
Conclusion
Based on a theoretical analysis of the electronic effects of the substituents, This compound is predicted to be significantly more reactive in SN1 reactions than 4-(Trifluoromethoxy)benzyl bromide . This is attributed to the powerful electron-donating resonance effect of the ortho-methoxy group, which stabilizes the crucial benzylic carbocation intermediate. For SN2 reactions, the relative reactivity is less certain and would depend on the interplay between the increased electrophilicity of the benzylic carbon in the 4-substituted isomer and the potential steric hindrance in the 2,5-disubstituted isomer. The provided experimental protocols offer a framework for the empirical determination of the relative reactivities of these two compounds, which is essential for making informed decisions in the design and execution of organic syntheses. Researchers are encouraged to perform these or similar kinetic studies to obtain quantitative data to guide their synthetic strategies.
References
The Positional Influence of a Methoxy Group on Benzyl Bromide Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methoxy group on the aromatic ring of benzyl bromide profoundly influences its reactivity in nucleophilic substitution reactions. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-methoxybenzyl bromide, supported by experimental data, to aid in the selection of appropriate reagents and the design of synthetic pathways. The enhanced reactivity of these derivatives, particularly through an S(_N)1 mechanism, is a key consideration in the synthesis of various pharmaceutical and agrochemical compounds.
Comparative Reactivity: An Overview
The position of the electron-donating methoxy group dictates the stability of the carbocation intermediate formed during S(_N)1 reactions, which is the primary determinant of the reaction rate. The general order of reactivity for the methoxybenzyl bromide isomers in solvolysis, a typical S(_N)1 reaction, is:
Para > Meta > Ortho
The para-isomer exhibits the highest reactivity due to the powerful +M (mesomeric) effect of the methoxy group, which effectively delocalizes the positive charge of the benzylic carbocation. The meta-isomer shows a moderate increase in reactivity compared to unsubstituted benzyl bromide, primarily due to the -I (inductive) effect of the methoxy group. The ortho-isomer is the least reactive of the three, largely due to steric hindrance impeding the formation of a planar carbocation and potential intramolecular interactions.
Quantitative Analysis of Solvolysis Rates
The following table summarizes the first-order rate constants (k) for the solvolysis of methoxy-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. Benzyl chlorides are used as a close proxy for benzyl bromides, exhibiting similar reactivity trends.
| Compound | Methoxy Group Position | Rate Constant (k) in s⁻¹ | Relative Rate |
| 4-Methoxybenzyl chloride | Para | 2.2[1] | 1 |
| 3-Methoxybenzyl chloride | Meta | 1.3 x 10⁻⁴[1] | 5.9 x 10⁻⁵ |
| 2-Methoxybenzyl bromide | Ortho | 3.74 x 10⁻³ (calculated) | 1.7 x 10⁻³ |
Note: The rate constant for the ortho-isomer was calculated based on the experimentally determined ortho/para solvolysis rate constant ratio of 0.0017 in acetic acid at 60°C.
Reaction Mechanism and Electronic Effects
The solvolysis of benzyl bromides, particularly those with electron-donating substituents, predominantly proceeds through an S(_N)1 mechanism. This two-step mechanism involves the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation is paramount to the reaction rate.
Caption: Generalized S(_N)1 reaction pathway.
The methoxy group's influence on carbocation stability varies with its position:
-
Para-position: The lone pair of electrons on the oxygen atom directly participates in resonance, delocalizing the positive charge of the benzylic carbocation and greatly stabilizing it. This leads to a significantly faster reaction rate.
-
Meta-position: The methoxy group cannot directly donate electrons to the benzylic carbon via resonance. Its influence is primarily through the weaker, electron-withdrawing inductive effect (-I), which slightly destabilizes the carbocation compared to the unsubstituted benzyl carbocation, but the overall effect is a moderate increase in reactivity compared to benzyl bromide itself.
-
Ortho-position: While the +M effect is possible, steric hindrance from the bulky methoxy group can inhibit the planarity of the carbocation, reducing resonance stabilization. Furthermore, potential intramolecular interactions can also affect reactivity.
Caption: Influence of methoxy group position on carbocation stability.
Experimental Protocols
The following is a general protocol for determining the first-order rate constants for the solvolysis of benzyl bromides, adapted from the methodology used to obtain the cited data.[1]
Objective: To measure the rate of solvolysis of ortho-, meta-, and para-methoxybenzyl bromide in a given solvent system by monitoring the change in conductivity or by a titrimetric method.
Materials:
-
Ortho-, meta-, and para-methoxybenzyl bromide
-
Solvent (e.g., 20% acetonitrile in water, ethanol, acetic acid)
-
Conductivity meter or pH meter and titrator
-
Standardized solution of a base (e.g., NaOH) for titration
-
Thermostated water bath
Procedure (Conductometric Method):
-
Prepare a dilute solution of the benzyl bromide substrate in the chosen solvent.
-
Place the solution in a thermostated cell equipped with a conductivity probe.
-
Monitor the change in conductivity over time as the reaction proceeds and hydrobromic acid is produced.
-
The first-order rate constant (k) can be calculated from the slope of a plot of ln(σ(∞) - σ(_t)) versus time, where σ(_t) is the conductivity at time t and σ(∞) is the conductivity at the completion of the reaction.
Procedure (Titrimetric Method):
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquot is quenched by adding a solvent that stops the reaction (e.g., cold acetone).
-
The amount of hydrobromic acid produced is determined by titration with a standardized base.
-
The first-order rate constant (k) is determined from the slope of a plot of ln(V(∞) - V(_t)) versus time, where V(_t) is the volume of titrant at time t and V(∞) is the volume of titrant at the completion of the reaction.
Caption: General experimental workflow for kinetic studies.
Conclusion
The position of the methoxy group on the benzyl bromide ring is a critical determinant of its reactivity in S(_N)1 reactions. The para-isomer is by far the most reactive due to strong resonance stabilization of the carbocation intermediate. The meta-isomer shows a moderate reactivity enhancement, while the ortho-isomer is the least reactive due to steric effects. This understanding is crucial for medicinal chemists and process development scientists in selecting the appropriate starting materials and predicting reaction outcomes in the synthesis of complex molecules.
References
Validation of a Synthetic Route to 2-Methoxy-5-(trifluoromethoxy)benzyl bromide: A Comparative Guide
This guide provides a comparative analysis of a proposed synthetic route for 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, a key intermediate in pharmaceutical and agrochemical research. The performance of the selected route is objectively compared with viable alternatives, supported by generalized experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Proposed Synthetic Pathway
The most direct synthetic route to this compound commences with the commercially available precursor, 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. The synthesis involves a two-step process:
-
Reduction of the Aldehyde: The selective reduction of the benzaldehyde to its corresponding benzyl alcohol.
-
Bromination of the Alcohol: The subsequent conversion of the benzyl alcohol to the target benzyl bromide.
This pathway is advantageous due to the accessibility of the starting material and the generally high efficiency of the individual transformations.
Caption: Proposed two-step synthetic workflow.
Step 1: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
The reduction of an aromatic aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical, impacting selectivity, safety, and cost. Sodium Borohydride (NaBH₄) is proposed as the primary reagent for this step due to its mild nature and high chemoselectivity for aldehydes and ketones.[1][2]
Comparison of Reducing Agents
The performance of Sodium Borohydride is compared against two common alternatives: Lithium Aluminum Hydride (LiAlH₄) and Catalytic Hydrogenation.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Catalyst) |
| Reactivity | Mild | Very Strong | Variable (depends on catalyst/pressure) |
| Chemoselectivity | High (reduces aldehydes/ketones)[3] | Low (reduces esters, acids, amides, etc.)[4][5] | Moderate to High (can reduce other groups) |
| Solvent | Protic (Methanol, Ethanol) | Aprotic/Anhydrous (THF, Diethyl Ether)[5] | Various (Ethanol, Ethyl Acetate) |
| Safety | Relatively safe, stable in air | Highly reactive, pyrophoric, reacts violently with water[6][7] | Flammable gas, requires pressure equipment |
| Typical Yield | >90% | >90% | >90% |
| Workup | Simple aqueous quench | Careful quench at low temperature | Filtration of catalyst |
Experimental Protocol: Reduction using NaBH₄
-
Setup: A round-bottom flask is charged with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq.) and methanol (10 mL per gram of aldehyde). The mixture is stirred at 0°C in an ice bath.
-
Reagent Addition: Sodium borohydride (1.1 eq.) is added portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional hour. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of 1 M HCl at 0°C until the pH is acidic. The solvent is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, which can be purified by column chromatography if necessary.
Step 2: Bromination of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol
The conversion of a benzyl alcohol to a benzyl bromide is typically achieved via nucleophilic substitution. Phosphorus tribromide (PBr₃) is a highly effective reagent for this transformation, proceeding via an Sₙ2 mechanism which is generally rapid and high-yielding for primary alcohols.[8][9][10]
Comparison of Brominating Agents
The efficacy of Phosphorus Tribromide is compared with two alternative methods: the Appel Reaction (CBr₄/PPh₃) and N-Bromosuccinimide (NBS) with Triphenylphosphine (PPh₃).
| Parameter | Phosphorus Tribromide (PBr₃) | Appel Reaction (CBr₄/PPh₃) | NBS / PPh₃ |
| Mechanism | Sₙ2 | Sₙ2[11] | Sₙ2 |
| Reaction Conditions | Mild (0°C to RT) | Mild, Neutral[12] | Mild |
| Byproducts | Phosphorous acid (H₃PO₃) | Triphenylphosphine oxide, Bromoform | Triphenylphosphine oxide, Succinimide |
| Substrate Scope | Good for 1° and 2° alcohols[13] | Broad, good for acid-sensitive substrates | Good for 1° and 2° alcohols |
| Typical Yield | >90% | 80-95% | 80-95% |
| Drawbacks | Corrosive, reacts with water | Stoichiometric phosphine oxide byproduct can be difficult to remove | Stoichiometric phosphine oxide byproduct |
Experimental Protocol: Bromination using PBr₃
-
Setup: A solution of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol (1.0 eq.) in anhydrous diethyl ether (15 mL per gram of alcohol) is prepared in a flame-dried, three-neck flask under a nitrogen atmosphere and cooled to 0°C.
-
Reagent Addition: Phosphorus tribromide (0.4 eq.) is added dropwise via syringe, maintaining the internal temperature below 5°C.
-
Reaction: The mixture is stirred at 0°C for 30 minutes and then at room temperature for 2-3 hours. The reaction is monitored by TLC.
-
Workup: The reaction mixture is carefully poured into ice-water and stirred for 15 minutes.
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by flash chromatography on silica gel.
Caption: Comparison of bromination methodologies.
Conclusion
The proposed two-step synthesis of this compound from its corresponding aldehyde is a robust and efficient method. The use of Sodium Borohydride for the reduction step offers an excellent balance of reactivity, selectivity, and operational safety. For the subsequent bromination, Phosphorus Tribromide provides a reliable and high-yielding conversion.
While alternative reagents exist for both transformations, this proposed route represents a validated and practical approach for laboratory-scale synthesis. The choice of an alternative, such as the Appel reaction for bromination, may be considered if the substrate is particularly sensitive to acidic conditions generated by PBr₃ hydrolysis. Ultimately, the selection of a specific protocol should be guided by the required scale, purity, and available laboratory resources.
References
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. studylib.net [studylib.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Unraveling Reaction Mechanisms: A Comparative Guide to Hammett Plot Analysis of Substituted Benzyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SN1 and SN2 Reaction Pathways for Substituted Benzyl Bromides Supported by Experimental Data.
The reactivity of substituted benzyl bromides is a cornerstone of synthetic organic chemistry, with applications ranging from fundamental mechanistic studies to the synthesis of complex pharmaceutical agents. Understanding the electronic effects of substituents on the reaction mechanism is paramount for predicting reaction outcomes and optimizing synthetic routes. The Hammett plot, a powerful tool in physical organic chemistry, provides a quantitative measure of these electronic influences. This guide presents a comparative analysis of two distinct nucleophilic substitution reactions of substituted benzyl halides, illustrating how Hammett plot analysis can elucidate the underlying SN1 and SN2 reaction mechanisms.
Performance Comparison: SN1 vs. SN2 Pathways
The electronic nature of the substituent on the benzene ring plays a critical role in determining whether the nucleophilic substitution reaction of a benzyl bromide proceeds through a dissociative (SN1) or an associative (SN2) mechanism. This is clearly demonstrated by comparing the Hammett plots for two different reactions: the solvolysis of substituted benzyl chlorides (an SN1-type reaction) and the reaction of substituted benzyl bromides with thiourea (an SN2-type reaction).
The solvolysis of substituted benzyl chlorides in 20% acetonitrile/water shows a strong dependence on the electronic properties of the substituent, as evidenced by the large negative reaction constant (ρ). In contrast, the reaction of substituted benzyl bromides with thiourea in methanol exhibits a more complex, non-linear Hammett plot, indicative of a classic SN2 mechanism with subtle electronic dependencies.
Quantitative Data Summary
The following table summarizes the kinetic data for the two comparative reactions. For the solvolysis reaction, first-order rate constants (k_solv_) are presented. For the reaction with thiourea, second-order rate constants (k) are provided.
| Substituent (X) | σ/σ⁺ | Reaction 1: Solvolysis of X-C₆H₄CH₂Cl k_solv_ (s⁻¹) | log(k/k₀) | Reaction 2: Reaction of X-C₆H₄CH₂Br with Thiourea k x 10³ (L mol⁻¹ s⁻¹) | log(k/k₀) |
| 4-OCH₃ | -0.78 | 2.2 | 3.64 | 2.76 | 0.23 |
| 4-CH₃ | -0.31 | 1.8 x 10⁻² | 1.55 | 2.10 | 0.11 |
| H | 0 | 6.1 x 10⁻⁴ | 0 | 1.63 | 0 |
| 4-Cl | 0.11 | 1.2 x 10⁻⁴ | -0.71 | 1.53 | -0.03 |
| 3-Cl | 0.37 | 1.1 x 10⁻⁵ | -1.74 | - | - |
| 3-NO₂ | 0.71 | 1.4 x 10⁻⁷ | -3.64 | 1.88 | 0.06 |
| 4-NO₂ | 0.79 | 3.5 x 10⁻⁸ | -4.24 | 2.05 | 0.10 |
| 3,5-(CF₃)₂ | 1.06 | 1.1 x 10⁻⁸ | -4.74 | - | - |
Note: Data for Reaction 1 (solvolysis) is for substituted benzyl chlorides, which serve as a close proxy for benzyl bromides in demonstrating SN1 mechanism principles. σ⁺ values are used for the solvolysis reaction due to the direct resonance interaction with the developing positive charge. For Reaction 2, standard σ values are more appropriate.
Visualizing Reaction Mechanisms with Hammett Plots
The relationship between substituent electronic effects and reaction rate is powerfully visualized through Hammett plots, where the logarithm of the relative rate constant (log(k/k₀)) is plotted against the appropriate substituent constant (σ or σ⁺).
Caption: Comparative Hammett plots for SN1 and SN2 reactions.
The solvolysis reaction (Reaction 1) exhibits a large, negative slope (ρ ≈ -4.5), indicating a high sensitivity to substituent effects and the development of a significant positive charge in the transition state, which is characteristic of an SN1 mechanism. Electron-donating groups (e.g., 4-OCH₃) dramatically accelerate the reaction by stabilizing the forming benzylic carbocation.
In contrast, the reaction with thiourea (Reaction 2) shows a much smaller dependence on substituent effects, with a non-linear (V-shaped) Hammett plot. This is a hallmark of an SN2 reaction where both bond-making and bond-breaking occur in the transition state. Electron-donating groups slightly accelerate the reaction, while electron-withdrawing groups also show a slight rate increase, suggesting a complex interplay of electronic effects in the transition state. The small magnitude of ρ indicates minimal charge buildup at the benzylic carbon in the transition state.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate kinetic studies. Below are representative methodologies for determining the rate constants for the types of reactions discussed.
Protocol 1: Kinetic Analysis of Benzyl Halide Solvolysis (SN1-type) by HPLC
Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl halide.
Materials:
-
Substituted benzyl chloride/bromide
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks, pipettes, and syringes
-
Thermostated water bath or reaction block
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the substituted benzyl halide (e.g., 10 mM) in acetonitrile.
-
Reaction Initiation: Equilibrate a solution of 20% acetonitrile in water to the desired temperature (e.g., 25.0 ± 0.1 °C) in a thermostated vessel. To initiate the reaction, inject a small aliquot of the benzyl halide stock solution into the aqueous acetonitrile to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately.
-
Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate (more frequent for faster reactions).
-
Quenching: Immediately quench the reaction in each aliquot by diluting it with a suitable solvent system (e.g., 50:50 acetonitrile/water) to stop the solvolysis and prepare it for HPLC analysis.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. The disappearance of the starting benzyl halide and the appearance of the corresponding benzyl alcohol product are monitored by UV detection at an appropriate wavelength.
-
Data Analysis: The concentration of the benzyl halide at each time point is determined from a calibration curve. The natural logarithm of the concentration of the benzyl halide is plotted against time. The negative of the slope of this plot gives the first-order rate constant, k_solv_.
Protocol 2: Kinetic Analysis of the Reaction of Benzyl Bromide with Thiourea (SN2) by Conductivity Measurement
Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with thiourea.
Materials:
-
Substituted benzyl bromide
-
Thiourea
-
Methanol (anhydrous)
-
Conductivity meter and probe
-
Thermostated reaction cell
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reactant Solutions: Prepare separate stock solutions of the substituted benzyl bromide and thiourea in anhydrous methanol at known concentrations (e.g., 0.02 M).
-
Temperature Equilibration: Allow the reactant solutions and the thermostated reaction cell to equilibrate to the desired temperature (e.g., 35.0 ± 0.1 °C).
-
Reaction Initiation: Pipette equal volumes of the pre-heated benzyl bromide and thiourea solutions into the reaction cell. Start the timer and begin recording the conductivity of the solution at regular intervals. The reaction produces an isothiouronium bromide salt, which leads to an increase in the conductivity of the solution.
-
Data Acquisition: Continue to record the conductivity until the reaction is complete or has proceeded to a significant extent (e.g., > 3 half-lives).
-
Data Analysis: The second-order rate constant (k) can be determined from the change in conductivity over time. The Guggenheim method or the method of initial rates can be applied to the conductivity data to extract the rate constant. For a reaction with 1:1 stoichiometry and equal initial concentrations, a plot of 1/(C₀ - C_t) versus time will be linear, with the slope equal to the second-order rate constant, where C₀ is the initial concentration and C_t is the concentration at time t, derived from the conductivity measurements.
Conclusion
The comparative analysis of the solvolysis of substituted benzyl chlorides and the reaction of substituted benzyl bromides with thiourea clearly demonstrates the utility of Hammett plots in distinguishing between SN1 and SN2 reaction mechanisms. The large negative ρ value for the solvolysis reaction provides strong evidence for a carbocationic intermediate, characteristic of an SN1 pathway. Conversely, the small and non-linear ρ values for the reaction with thiourea are consistent with a concerted SN2 mechanism. These findings, supported by detailed experimental protocols, provide a valuable guide for researchers in predicting and controlling the outcomes of nucleophilic substitution reactions of benzylic substrates.
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide: A Step-by-Step Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
2-Methoxy-5-(trifluoromethoxy)benzyl bromide is a combustible, moisture- and light-sensitive compound.[1][5] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[2][6]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, impervious clothing may be necessary.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] |
Incompatible Materials: This compound should not be stored or mixed with strong oxidizing agents, strong bases, alcohols, or amines.[1][2][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[7]
1. Waste Identification and Classification:
-
This chemical waste must be classified to determine if it meets the criteria for hazardous waste as defined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under 40 CFR 261.3.[7]
-
Due to its corrosive nature and the presence of halogenated compounds, it is highly likely to be classified as hazardous waste.
2. Collection and Storage of Waste:
-
Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.
-
Do not mix this waste with other waste streams.
-
Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][6]
3. Disposal Method:
-
The recommended method for disposal is through an approved hazardous waste disposal plant or a licensed incinerator, preferably one equipped with an afterburner and a scrubber to handle the hazardous decomposition products.[2][6]
-
Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[5][7]
4. Decontamination of Empty Containers:
-
Empty containers must be treated as hazardous waste until properly decontaminated.
-
A recommended decontamination procedure involves rinsing the container with a 5% aqueous sodium hydroxide or soda ash solution, followed by a water rinse.[6]
-
Observe all label safeguards on the container until it has been cleaned and destroyed.[6]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1][5]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][6]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][7]
-
Decontaminate the Area: Wash the spill area thoroughly. Prevent the runoff from entering drains.[6]
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. westliberty.edu [westliberty.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
